Technical Guide: Crystal Structure Analysis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
This guide outlines the comprehensive structural elucidation protocol for 5-Bromo-2-fluoro-N-propylbenzenesulfonamide , a representative halogenated sulfonamide scaffold. This analysis synthesizes crystallographic princi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comprehensive structural elucidation protocol for 5-Bromo-2-fluoro-N-propylbenzenesulfonamide , a representative halogenated sulfonamide scaffold.
This analysis synthesizes crystallographic principles relevant to sulfonamide pharmacophores, focusing on the specific steric and electronic effects of the ortho-fluoro and meta-bromo substituents.
Executive Summary & Chemical Context
5-Bromo-2-fluoro-N-propylbenzenesulfonamide represents a critical intermediate class in medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors and sodium channel blockers.
The structural analysis of this molecule is governed by three competing forces:
The Sulfonamide Anchor: Strong directional hydrogen bonding (
).
The Ortho-Fluoro Effect: Steric and electrostatic repulsion that restricts rotation around the
bond.
The Halogen Bond Donor: The 5-position Bromine atom, which acts as a
-hole donor for supramolecular assembly.
This guide provides the definitive workflow for crystallizing, solving, and analyzing the solid-state structure of this compound.
Experimental Protocol: Crystallization & Data Acquisition
High-quality single crystals are the prerequisite for this analysis. Sulfonamides often exhibit polymorphism; therefore, thermodynamic control is essential.
Crystallization Workflow
Objective: Obtain single crystals >0.1 mm in at least two dimensions.
Method
Solvent System
Conditions
Target Polymorph
Slow Evaporation
Ethanol / DMF (9:1)
RT, covered with perforated parafilm
Stable (Thermodynamic)
Vapor Diffusion
THF (solvent) / Hexane (antisolvent)
Closed chamber, 4°C
Metastable / Kinetic
Recrystallization
Isopropanol / Water (70:30)
Hot saturation Slow cooling
High Purity
Expert Insight: The ortho-fluorine atom increases lipophilicity compared to non-halogenated analogues. Avoid pure water; use binary systems involving ethanol or acetonitrile to ensure solubility before nucleation.
X-Ray Diffraction (XRD) Parameters
Radiation Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption effects from the heavy Bromine atom ().
Temperature: Data must be collected at 100 K (cryo-cooling) to reduce thermal motion of the flexible
-propyl chain and enhance the resolution of the Bromine position.
Resolution: Aim for
Å or better to resolve the electron density of the bond clearly.
Structural Solution & Refinement Strategy
Space Group Determination
Based on analogous
-substituted benzenesulfonamides, the predicted space group is Monoclinic or Triclinic .
Note: The propyl chain introduces asymmetry, but the molecule itself is achiral. If a chiral space group (e.g.,
) is suggested by the software, verify against the Flack parameter (though not applicable for achiral synthesis, it indicates inversion twinning).
Refinement Protocol (SHELXL)
Heavy Atom Location: Use Direct Methods (SHELXT) to locate the Br and S atoms first.
Anisotropic Refinement: Refine all non-hydrogen atoms (Br, S, F, O, N, C) anisotropically.
Hydrogen Treatment:
Aromatic/Alkyl H: Place in calculated geometric positions (Riding model).
Sulfonamide NH: Locate from the difference Fourier map. This is critical to confirm the hydrogen bond donor direction.
Structural Analysis: The Core Architecture
Molecular Conformation
The geometry of the sulfonamide group is a distorted tetrahedron centered on Sulfur.
Key Bond Lengths (Expected):
: Å (Double bond character)
: Å (Single bond character)
: Å
Torsion Angles (The "Gating" Mechanism):
The
torsion angle determines the orientation of the sulfonamide relative to the ring. The 2-Fluoro substituent creates a "locked" conformation due to electrostatic repulsion with the sulfonyl oxygens, typically forcing the bond out of the aromatic plane by .
Supramolecular Assembly (Packing)
The crystal packing is dominated by the Sulfonamide Dimer or Catemer motifs.
Scenario A: The Centrosymmetric Dimer (Most Likely)
Two molecules pair up via
hydrogen bonds.
Interaction:
Geometry:
distance Å; Angle .
Graph Set Notation:
(Eight-membered ring).
Scenario B: The Halogen Bond Network
The 5-Bromo atom is a potent
-hole donor. Look for linear interactions:
Interaction:
or .
Geometry:
.
This interaction often links the hydrogen-bonded dimers into 2D sheets or 3D networks.
To validate the non-covalent interactions, you must perform Hirshfeld Surface analysis (using CrystalExplorer).
Fingerprint Plot Interpretation
The 2D fingerprint plot (di vs de) will decompose the interactions:
O...H / H...O (35-45%): The dominant spikes, representing the strong sulfonamide hydrogen bonds.
H...H (25-30%): Van der Waals packing of the propyl chains and aromatic rings.
Br...H / H...Br (10-15%): Wings on the plot, indicating the bromine's role in packing.
F...H (5-10%): Subtle interactions indicating if the Fluorine is accepting weak H-bonds from the propyl chain.
Interaction Logic Diagram
The following diagram illustrates the hierarchical assembly of the crystal lattice.
Caption: Hierarchical assembly of the target molecule from monomer to crystal lattice, highlighting the dominance of the sulfonamide dimer and halogen bonding.
References
Sulfonamide Crystallography Basics:
Gelman, A., et al. (2025). Crystallographic and computational characterization of aromatic sulfonamide derivatives. National Institutes of Health.
[Link]
Halogen Bonding in Sulfonamides:
Perumal, S., et al. (2016). Crystal structure and Hirshfeld surface analysis of 4-bromo-N-(propylcarbamoyl)benzenesulfonamide. Acta Crystallographica Section E.
[Link]
Synthesis & Properties of Halogenated Sulfonamides:
Mondal, S. (2024). 5-bromo-N-alkylthiophene-2-sulfonamides as an alternative therapeutic option. Dove Medical Press.
[Link]
Carbonic Anhydrase Binding (Structural Context):
Di Fiore, A., et al. (2023).[1] Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases. Taylor & Francis.
[Link]
A Comprehensive Technical Guide to 5-Bromo-2-fluoro-N-propylbenzenesulfonamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Chemical Identity and Physicochemical Properties While a unique CAS number for 5-Bromo-2-fluoro-N-propylbenzenesulfonamide has not been identified in this r...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Chemical Identity and Physicochemical Properties
While a unique CAS number for 5-Bromo-2-fluoro-N-propylbenzenesulfonamide has not been identified in this review, its IUPAC name is logically derived as 5-Bromo-2-fluoro-N-propylbenzenesulfonamide . The molecular structure combines a benzene ring substituted with a bromine atom, a fluorine atom, and a propylsulfonamide group.
Table 1: Predicted Physicochemical Properties of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
Property
Predicted Value
Rationale/Source
Molecular Formula
C₉H₁₁BrFNO₂S
Based on structural components.
Molecular Weight
296.16 g/mol
Calculated from the molecular formula.
Appearance
Likely a colorless to pale yellow solid
Based on the physical state of similar compounds like 5-Bromo-2-fluorobenzenesulfonyl chloride.[1][2]
Solubility
Expected to be soluble in organic solvents like dichloromethane and acetone, with low water solubility.
General solubility characteristics of aromatic sulfonamides.[3]
Storage
Should be stored in a cool, dry, well-ventilated area, away from heat and incompatible materials.
Standard storage conditions for chemically stable aromatic compounds.[4][5]
Synthesis and Mechanism
The synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide is most effectively achieved through the nucleophilic substitution reaction between 5-bromo-2-fluorobenzenesulfonyl chloride and propylamine. This reaction is a cornerstone of sulfonamide synthesis.[6][7][8]
The reaction mechanism involves the lone pair of electrons on the nitrogen atom of propylamine attacking the electrophilic sulfur atom of the sulfonyl chloride. This leads to the displacement of the chloride ion and the formation of a sulfonamide bond. An excess of the amine or the addition of a non-nucleophilic base is typically used to neutralize the hydrochloric acid byproduct.[6]
Experimental Protocol: Synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
Dichloromethane (DCM) or other suitable aprotic solvent
Triethylamine or an excess of propylamine (as a base)
Water
Brine solution
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Hexane and Ethyl acetate for elution
Procedure:
Dissolve 5-bromo-2-fluorobenzenesulfonyl chloride in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution in an ice bath (0 °C).
Slowly add a solution of propylamine (2 equivalents) in dichloromethane to the stirred solution of the sulfonyl chloride. The use of excess amine serves to neutralize the HCl generated during the reaction.[6]
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water.
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 5-Bromo-2-fluoro-N-propylbenzenesulfonamide.
Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.
Caption: Synthetic workflow for 5-Bromo-2-fluoro-N-propylbenzenesulfonamide.
Potential Applications in Drug Development
Substituted benzenesulfonamides are a well-established class of pharmacophores with a broad spectrum of biological activities.[11][12] The incorporation of fluorine is a strategic approach in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[13][14]
Potential therapeutic areas for 5-Bromo-2-fluoro-N-propylbenzenesulfonamide include:
Antimicrobial Agents: Sulfonamides have historically been used as antibacterial agents.[7] The unique substitution pattern of this compound may confer activity against various bacterial and fungal pathogens.[15][11]
Anti-inflammatory Agents: Many sulfonamide derivatives exhibit potent anti-inflammatory properties.[11]
Anticancer Agents: The sulfonamide moiety is present in several anticancer drugs.[12] Fluorinated sulfonamides, in particular, are of interest for their potential to inhibit cancer cell proliferation.
Carbonic Anhydrase Inhibitors: Benzenesulfonamides are a classic scaffold for the design of carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and other conditions.[16]
Safety and Handling
While specific toxicity data for 5-Bromo-2-fluoro-N-propylbenzenesulfonamide is not available, general precautions for handling aromatic sulfonamides and sulfonyl chlorides should be followed.
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][17]
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[4][5] Avoid contact with skin and eyes.[5]
Incompatibilities: Avoid contact with strong oxidizing agents.[4][5] The precursor, 5-bromo-2-fluorobenzenesulfonyl chloride, is reactive with water and other nucleophiles and can be corrosive.[1]
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[5] If inhaled, move to fresh air.[5] If swallowed, rinse mouth with water and consult a physician.
Table 2: Hazard Identification for Structurally Related Compounds
Compound
Hazard Statements
5-Bromo-2-fluorobenzenesulfonyl chloride
Causes severe skin burns and eye damage. May cause respiratory irritation.[9]
Sulfanilamide
May cause irritation of the skin, eyes, and mucous membranes.[3]
Aromatic Hydrocarbons (general)
May be harmful if swallowed. May cause genetic defects and cancer.[4]
Conclusion
5-Bromo-2-fluoro-N-propylbenzenesulfonamide represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is straightforward, leveraging well-established sulfonamide chemistry. The presence of both bromine and fluorine substituents provides opportunities for further chemical modification and fine-tuning of its biological activity. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this compound.
References
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). Frontiers in Chemistry. [Link]
Harnessing the Power of Fluorine: Innovations in Sulfonamide Chemistry. (2026). Chembp. [Link]
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. [Link]
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. (2021). Longdom Publishing. [Link]
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2018). MDPI. [Link]
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). Brazilian Journal of Science. [Link]
Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.
Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. (2020). ResearchGate. [Link]
The role of fluorine in medicinal chemistry. (2008). Taylor & Francis Online. [Link]
Synthesis of N-[(N'-tiazolyl)-p'-(benzenesulphone)] amide of N-(o-nitrobenzoyl)-D,L-asparagic acid. ResearchGate. [Link]
Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (2024). R Discovery. [Link]
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for the treatment of benign prostatic hyperplasia and / or prostate carcinoma.
Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst. (2023). Journal of Synthetic Chemistry. [Link]
A Technical Guide to Predicting the Mechanism of Action for 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
Abstract The elucidation of a novel compound's mechanism of action (MOA) is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a rational therapeutic candidate. This guide provides a comprehensiv...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The elucidation of a novel compound's mechanism of action (MOA) is a cornerstone of modern drug discovery, transforming a bioactive "hit" into a rational therapeutic candidate. This guide provides a comprehensive, technically-grounded framework for predicting and validating the MOA of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide , a compound for which no public data currently exists. We will navigate a logical, multi-stage workflow that begins with in silico predictive modeling and culminates in robust in vitro validation. This document is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed experimental protocols to systematically uncover the biological targets and cellular pathways modulated by this benzenesulfonamide derivative.
Introduction: The Benzenesulfonamide Scaffold and the Imperative for MOA
The benzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically vital drugs.[1][2] Its derivatives are well-established as inhibitors of the carbonic anhydrase (CA) enzyme family, leading to treatments for glaucoma, epilepsy, and edema.[1][2][3][4] Furthermore, benzenesulfonamide-based compounds have shown promise as anticancer agents, kinase inhibitors, and antimicrobial agents, highlighting the chemical versatility of this core structure.[5][6]
The specific compound, 5-Bromo-2-fluoro-N-propylbenzenesulfonamide , introduces several key modifications to the parent scaffold:
2-Fluoro Substitution : The introduction of fluorine is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[7][8][9]
5-Bromo Substitution : Bromination can form halogen bonds, potentially increasing therapeutic activity and influencing drug-target interactions.[10][11]
N-Propyl Group : This alkyl chain modifies the compound's lipophilicity and steric profile, which can dictate target specificity and pharmacokinetic properties.
Given the lack of existing biological data, a systematic and predictive approach is required. This guide outlines such a strategy, creating a self-validating workflow to build a robust MOA hypothesis from the ground up.
Part I: In Silico Target Prediction & Hypothesis Generation
The initial phase leverages computational tools to generate a ranked list of plausible biological targets, guiding subsequent experimental work.[12][13]
Ligand-Based Target Prediction
This approach identifies known protein targets of structurally similar compounds. We will utilize the SwissTargetPrediction web server, a tool that predicts targets based on a combination of 2D and 3D similarity measures to a library of known active compounds.[14][15][16]
Hypothetical Outcome: Based on the benzenesulfonamide core, it is highly probable that the top predicted targets will be members of the Carbonic Anhydrase family.[3][17][18] Other potential hits could include kinases, proteases, or G-protein coupled receptors.
Predicted Target Class
Probability
Rationale
Carbonic Anhydrases
> 75%
The sulfonamide group is a classic zinc-binding pharmacophore for CAs.[1]
Kinases
10-20%
Some sulfonamide derivatives are known to inhibit protein kinases.[6]
Proteases
5-15%
A plausible but less common target class for this scaffold.
Other Enzymes
< 10%
Includes various hydrolases and oxidoreductases.
Ion Channels
< 5%
Certain sulfonamides have been shown to modulate ion channels.[19]
Caption: Table 1. Hypothetical target classes for 5-Bromo-2-fluoro-N-propylbenzenesulfonamide predicted by cheminformatic tools.
Once a primary target class is identified (e.g., Carbonic Anhydrases), molecular docking can be used to predict the binding mode and estimate the binding affinity. This process validates the in silico hit and provides structural insights into the interaction.
Target Preparation: Obtain the crystal structure of a key carbonic anhydrase isoform (e.g., CA-II, PDB ID: 2VVA) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
Ligand Preparation: Generate a 3D structure of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide and perform energy minimization.
Docking Simulation: Use software (e.g., AutoDock Vina) to dock the ligand into the active site of the target protein. The active site is defined around the catalytic zinc ion.
Analysis: Analyze the resulting poses based on binding energy (kcal/mol) and key interactions (e.g., coordination with the zinc ion, hydrogen bonds with active site residues). A strong negative binding energy suggests a favorable interaction.
Caption: A streamlined workflow for performing molecular docking studies.
Part II: In Vitro Validation of Target Engagement & Cellular Effects
This phase uses targeted biochemical and cell-based assays to experimentally validate the predictions generated in silico.
Biochemical Validation: Direct Target Binding
To confirm a direct interaction between the compound and its predicted protein target, it is essential to use purified components.
If the top predicted target is an enzyme like Carbonic Anhydrase II, a direct inhibition assay is the first step. The goal is to determine the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Carbonic Anhydrase II Inhibition Assay
Reagents: Purified human Carbonic Anhydrase II (hCA-II), p-nitrophenyl acetate (substrate), Tris buffer, 96-well plates, and 5-Bromo-2-fluoro-N-propylbenzenesulfonamide.
Preparation: Prepare a stock solution of the compound in DMSO and create a serial dilution series (e.g., from 100 µM to 1 nM).
Assay: In each well of a 96-well plate, add hCA-II enzyme and a specific concentration of the compound. Incubate for 15 minutes at room temperature.
Initiation: Add the substrate, p-nitrophenyl acetate, to start the reaction. The enzyme will hydrolyze it to p-nitrophenol, which is yellow.
Measurement: Use a plate reader to measure the absorbance at 400 nm over time. The rate of color change is proportional to enzyme activity.
Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value. A lower IC50 indicates higher potency.[3]
SPR is a powerful, label-free technique used to measure the kinetics of molecular interactions in real-time.[20][21][22] It provides quantitative data on association (ka), dissociation (kd), and the equilibrium dissociation constant (KD), which is a direct measure of binding affinity.[23][24]
Experimental Protocol: SPR Analysis
Immobilization: Covalently immobilize the purified target protein (e.g., hCA-II) onto a sensor chip surface.
Interaction Analysis: Flow a series of concentrations of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide across the chip surface.
Data Acquisition: The instrument detects changes in the refractive index at the surface as the compound binds to and dissociates from the immobilized protein, generating a sensorgram.
Kinetic Fitting: Analyze the sensorgrams to calculate ka, kd, and KD. A low KD value (e.g., in the nanomolar range) indicates a high-affinity interaction.
Parameter
Description
Favorable Result
IC50
Concentration for 50% enzyme inhibition
< 1 µM
KD
Equilibrium dissociation constant
< 1 µM
ka (on-rate)
Rate of association
> 10^4 M⁻¹s⁻¹
kd (off-rate)
Rate of dissociation
< 10⁻³ s⁻¹
Caption: Table 2. Hypothetical biochemical parameters for a successful lead compound.
Cellular Validation: Target Engagement and Phenotypic Effects
Confirming that the compound interacts with its target within the complex environment of a living cell is a critical step.
CETSA is a biophysical method that directly assesses drug-target engagement in intact cells or tissues.[25][26] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[27][28]
Experimental Protocol: CETSA
Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line known to express the target protein) with the compound or a vehicle control (DMSO) for 1 hour.[25][27]
Heat Challenge: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3-8 minutes using a thermal cycler.[27][28]
Lysis and Separation: Lyse the cells and use high-speed centrifugation to separate the soluble protein fraction from the heat-induced aggregates.[27][29]
Quantification: Quantify the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or mass spectrometry.
Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated samples, indicating target stabilization and engagement.[28]
Caption: Hypothetical pathway showing inhibition of a pH-regulating enzyme, leading to a cancer-relevant cellular outcome.
It is crucial to determine if the compound has a general cytotoxic effect or a specific, target-mediated anti-proliferative effect. The MTT assay is a standard colorimetric assay for this purpose.[30][31][32] It measures the metabolic activity of cells, which is an indicator of cell viability.[33][34]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the compound for 24-72 hours.
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[33][34]
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[33]
Measurement: Measure the absorbance of the purple solution at ~570 nm.
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the concentration that causes 50% loss of viability (GI50 or IC50).
Synthesis and Final MOA Hypothesis
By integrating the data from all stages, a robust MOA hypothesis can be constructed.
In Silico: Predicted Carbonic Anhydrases as the primary target class with a favorable docking score.
Biochemical: Demonstrated potent, high-affinity binding to purified hCA-II with an IC50 and KD in the nanomolar range.
Cellular: Confirmed target engagement in intact cells via CETSA and observed a dose-dependent reduction in cell viability in a cancer cell line known to be sensitive to CA inhibition.
References
A beginner's guide to surface plasmon resonance | The Biochemist - Portland Press. (2023, February 13). Retrieved from [Link]
Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR. Retrieved from [Link]
Ingenta Connect. (2021, May 12). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Retrieved from [Link]
Taylor & Francis Online. (2014, July 31). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Retrieved from [Link]
BioDuro. (n.d.). Surface Plasmon Resonance (SPR). Retrieved from [Link]
deNOVO Biolabs. (2025, February 24). SPR Technology in Drug Discovery & Biologics. Retrieved from [Link]
MDPI. (2023, April 4). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Retrieved from [Link]
ACS Publications. (n.d.). Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes. Journal of Medicinal Chemistry. Retrieved from [Link]
PubMed. (2001, March 15). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Retrieved from [Link]
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
PubMed. (2019). In Silico Target Prediction for Small Molecules. Retrieved from [Link]
Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]
PMC. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]
Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]
bio.tools. (n.d.). SwissTargetPrediction. Retrieved from [Link]
protocols.io. (n.d.). MTT (Assay protocol). Retrieved from [Link]
ScienceDirect. (2024, October 15). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
e-Science Central. (2018, May 4). Directory of in silico Drug Design tools. Retrieved from [Link]
MDPI. (2025, February 27). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Retrieved from [Link]
ScienceDirect. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
Journal of Medical Science. (2024, September 30). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]
University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
RSC Publishing. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Retrieved from [Link]
Google Patents. (n.d.). US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents.
SIB Swiss Institute of Bioinformatics - Expasy. (n.d.). SwissTargetPrediction. Retrieved from [Link]
PMC. (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]
SwissTargetPrediction. (n.d.). Retrieved from [Link]
Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]
ResearchGate. (n.d.). Prediction of target for the selected compounds (A-D) (A) SWISS Target... Retrieved from [Link]
Strategic Synthesis & Optimization of Novel Fluorinated Benzenesulfonamides
Executive Summary: The Fluorine Paradigm The incorporation of fluorine into benzenesulfonamide scaffolds is not merely a structural modification; it is a precise electronic calibration. In drug discovery—particularly for...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Fluorine Paradigm
The incorporation of fluorine into benzenesulfonamide scaffolds is not merely a structural modification; it is a precise electronic calibration. In drug discovery—particularly for Carbonic Anhydrase (CA) inhibitors and antitumor agents—fluorine serves as a "pharmacokinetic enhancer" and "acidity modulator."
This guide moves beyond basic textbook synthesis. It details the engineering of novel fluorinated benzenesulfonamides, focusing on two critical methodologies:
De Novo Assembly: Coupling fluorinated sulfonyl chlorides with amines.
Before synthesis, one must understand why we fluorinate. The impact is quantifiable:
Parameter
Effect of Fluorination ()
Mechanistic Benefit
Acidity ()
Decreases (Acidifies )
Enhances anion formation for coordination in the CA active site.
Lipophilicity ()
Increases
Improves membrane permeability and blood-brain barrier (BBB) penetration.
Metabolic Stability
Increases
Blocks oxidative metabolism (P450) at labile sites (metabolic blocking).
Conformation
Alters
Induces dipole-dipole interactions orthogonal to hydrogen bonding.
Retrosynthetic Architecture
To synthesize novel derivatives, we employ a convergent strategy. We do not simply "add fluorine" at the end; we build with fluorinated synthons or edit fluorinated scaffolds.
Diagram 1: Strategic Synthetic Pathways
The following logic flow illustrates the decision matrix for selecting the optimal synthetic route.
Caption: Decision matrix for selecting between Classical Coupling (Route A) and Scaffold Editing (Route B).
Protocol A: The "Gold Standard" Coupling
This protocol addresses the synthesis of sulfonamides via the reaction of fluorinated sulfonyl chlorides with amines. While conceptually simple, fluorinated sulfonyl chlorides are highly reactive and prone to hydrolysis.
Nucleophile: Primary or secondary amine (1.1 equiv).
Base: Triethylamine (
) or Pyridine (excess).
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Catalyst: DMAP (10 mol%) – Optional, for sterically hindered amines.
Step-by-Step Methodology
Preparation: Flame-dry a round-bottom flask and purge with Argon. Moisture is the enemy here; it hydrolyzes the sulfonyl chloride to sulfonic acid.
Solubilization: Dissolve the amine (1.0 mmol) and
(1.5 mmol) in anhydrous DCM (5 mL). Cool to in an ice bath.
Addition: Dissolve the fluorinated sulfonyl chloride (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 15 minutes.
Expert Insight: Rapid addition causes localized exotherms, leading to disulfonimide side products (
).
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).
Quench & Workup:
Quench with 1M HCl (to neutralize base and solubilize unreacted amine).
Extract with DCM (
).
Wash organic layer with Brine, dry over
, and concentrate.
Purification: Recrystallization (EtOH/Water) is preferred for fluorinated sulfonamides due to their high crystallinity. If oil, use Flash Column Chromatography.
Protocol B: Regioselective
"Scaffold Editing"
This is the modern approach for generating libraries of polyfluorinated derivatives (e.g., for CA IX inhibition). We start with a perfluorinated scaffold (e.g., pentafluorobenzenesulfonamide) and selectively displace a fluorine atom.
Mechanism: The sulfonamide group (
) is a strong electron-withdrawing group (EWG), activating the para-position fluorine toward nucleophilic attack.
Diagram 2:
Reaction Mechanism
Visualizing the regioselectivity directed by the sulfonamide moiety.
Caption: Regioselective displacement of the para-fluorine atom activated by the sulfonamide group.
Experimental Procedure
Setup: Dissolve pentafluorobenzenesulfonamide (1.0 equiv) in DMSO or DMF (polar aprotic solvents accelerate
).
Nucleophile Addition: Add the amine/nucleophile (1.1 – 2.0 equiv).
Note: If the nucleophile is volatile, use a sealed tube.
Thermal Activation: Heat the mixture to
for 4–12 hours.
Validation: The reaction is driven by the formation of HF, which is scavenged by excess amine or added base (
).
Workup: Pour into ice water. The product usually precipitates as a solid due to the hydrophobic fluorinated ring. Filter and wash with water.
Characterization & Validation
Self-validating the structure of fluorinated compounds requires specific NMR techniques.
NMR Interpretation
Fluorine NMR is the definitive tool. It is distinct, sensitive, and lacks background noise.
Pattern
Chemical Shift (, ppm approx)
Diagnostic Feature
Monofluoro (para)
to
Single multiplet (coupling with ortho-protons).
Trifluoromethyl ()
to
Strong singlet.
Pentafluoro (Starting Material)
3 signals ()
Complex coupling pattern.
Tetrafluoro ( Product)
2 signals ()
Loss of the para-fluorine signal confirms substitution at C-4.
HRMS (High-Resolution Mass Spectrometry)[9]
Mode: Negative Ion Mode (ESI-). Sulfonamides deprotonate easily (
).
Isotope Pattern: Fluorine is monoisotopic (
only). There is no "M+2" pattern like Chlorine or Bromine.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[1][2][3][4][5][6] Chemical Society Reviews. Link
Scott, K. A., Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Journal of Medicinal Chemistry. Link
Dudutiene, V., et al. (2015).[7] Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases.[1] ChemMedChem. Link
Nicholas, D. B., et al. (2023).[8] Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry.[2][5] Chemical Society Reviews. Link
Synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide: An Application Note and Experimental Protocol
Introduction Sulfonamides are a cornerstone of medicinal chemistry, renowned for their diverse biological activities. The synthesis of novel sulfonamide derivatives is a critical task in drug discovery, enabling the expl...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Sulfonamides are a cornerstone of medicinal chemistry, renowned for their diverse biological activities. The synthesis of novel sulfonamide derivatives is a critical task in drug discovery, enabling the exploration of structure-activity relationships (SAR) to optimize therapeutic properties. This application note provides a comprehensive, field-proven protocol for the synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide, a halogenated aromatic sulfonamide with potential applications in the development of new therapeutic agents. The strategic incorporation of bromine and fluorine atoms can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Chemical Principles and Reaction Mechanism
The synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide proceeds via a nucleophilic substitution reaction at the sulfur atom of a sulfonyl chloride. This is a classic and robust method for the formation of sulfonamides.[1] The primary amine, n-propylamine, acts as the nucleophile, attacking the electrophilic sulfur atom of 5-bromo-2-fluorobenzenesulfonyl chloride. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. In this protocol, an excess of the amine starting material serves as both the nucleophile and the acid scavenger, a common and efficient strategy.
The reaction mechanism can be visualized as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of n-propylamine attacks the electrophilic sulfur atom of 5-bromo-2-fluorobenzenesulfonyl chloride.
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
Chloride Elimination and Proton Transfer: The intermediate collapses, eliminating a chloride ion. A second molecule of n-propylamine then deprotonates the nitrogen atom, yielding the final sulfonamide product and propylammonium chloride.
To ensure a high yield and purity of the desired product, it is crucial to control for potential side reactions. The primary concerns are the hydrolysis of the sulfonyl chloride by any residual water and the potential for di-sulfonylation of the primary amine. The use of anhydrous solvents and maintaining a low reaction temperature helps to mitigate these issues.
Experimental Protocol
This section details the step-by-step methodology for the synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS Number
5-Bromo-2-fluorobenzenesulfonyl chloride
≥98%
Commercially Available
351003-51-5
n-Propylamine
≥99%
Commercially Available
107-10-8
Dichloromethane (DCM)
Anhydrous, ≥99.8%
Commercially Available
75-09-2
Deionized Water
High Purity
Laboratory Supply
7732-18-5
Anhydrous Sodium Sulfate
Reagent Grade
Commercially Available
7757-82-6
Hydrochloric Acid (HCl)
1 M aqueous solution
Commercially Available
7647-01-0
Saturated Sodium Bicarbonate Solution
Prepared in-house
144-55-8
Brine (Saturated NaCl solution)
Prepared in-house
7647-14-5
Equipment
Round-bottom flask (100 mL) equipped with a magnetic stir bar
Dropping funnel
Ice-water bath
Separatory funnel (250 mL)
Rotary evaporator
Standard laboratory glassware
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
NMR spectrometer (¹H and ¹³C NMR)
FT-IR spectrometer
Mass spectrometer
Safety Precautions
5-Bromo-2-fluorobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3]
n-Propylamine is flammable and corrosive. It can cause skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate PPE.
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
The reaction is exothermic. Controlled, dropwise addition of the sulfonyl chloride is essential to manage the reaction temperature.
Step-by-Step Synthesis Procedure
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add n-propylamine (4.0 equivalents). Cool the flask in an ice-water bath to 0 °C with stirring.
Addition of Sulfonyl Chloride: Dissolve 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane. Add this solution dropwise to the stirred n-propylamine solution over 30 minutes, ensuring the internal temperature remains below 10 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
Monitoring the Reaction: The progress of the reaction can be monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting sulfonyl chloride spot is no longer visible.
Work-up:
Dilute the reaction mixture with dichloromethane.
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess propylamine), saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-Bromo-2-fluoro-N-propylbenzenesulfonamide as a solid.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide.
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity. The following table provides expected data based on analogous structures.
Analysis
Expected Results
¹H NMR
Aromatic protons (multiplets), N-H proton of the sulfonamide (broad singlet or triplet), and three distinct signals for the n-propyl group (a triplet for the CH₃, a sextet for the central CH₂, and a quartet or triplet for the CH₂ adjacent to the nitrogen).
¹³C NMR
Signals corresponding to the aromatic carbons (with C-F and C-Br splitting), and three signals for the aliphatic carbons of the n-propyl group.
FT-IR (cm⁻¹)
Characteristic peaks for N-H stretching (around 3300-3200 cm⁻¹), asymmetric and symmetric SO₂ stretching (around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and C-F and C-Br stretching in the fingerprint region.[4]
Mass Spec.
Molecular ion peak corresponding to the calculated mass of C₉H₁₁BrFNO₂S, along with a characteristic isotopic pattern for the bromine atom.
Troubleshooting
Issue
Possible Cause(s)
Suggested Solution(s)
Low Yield
- Incomplete reaction. - Hydrolysis of the sulfonyl chloride. - Loss of product during work-up.
- Extend the reaction time and monitor by TLC. - Ensure all glassware is oven-dried and use anhydrous solvents. - Perform extractions carefully and minimize transfers.
Impure Product
- Presence of unreacted starting materials. - Formation of di-sulfonated byproduct.
- Optimize purification conditions (e.g., adjust solvent gradient in column chromatography). - Ensure slow, controlled addition of the sulfonyl chloride at low temperature.
Oily Product
- Residual solvent. - Presence of impurities.
- Dry the product under high vacuum for an extended period. - Re-purify the product.
Conclusion
This application note provides a robust and well-rationalized protocol for the synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide. By adhering to the detailed steps and understanding the underlying chemical principles, researchers can confidently and safely produce this valuable compound for further investigation in drug discovery and development programs. The provided troubleshooting guide should assist in overcoming common experimental challenges, ensuring a successful synthetic outcome.
Application Notes and Protocols for the Purification of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
Abstract This comprehensive guide provides detailed application notes and robust protocols for the purification of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. Recognizing...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the purification of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. Recognizing the critical impact of purity on drug efficacy, safety, and development timelines, this document outlines systematic approaches to achieve high-purity material. We delve into the principles and practical execution of three primary purification techniques: recrystallization, flash column chromatography, and preparative high-performance liquid chromatography (HPLC). For each method, we provide not only step-by-step protocols but also the underlying scientific rationale, troubleshooting guidance, and strategies for optimization. This document is intended for researchers, scientists, and drug development professionals seeking to establish efficient and scalable purification workflows for this and structurally related sulfonamide compounds.
Introduction: The Imperative of Purity in Sulfonamide Intermediates
5-Bromo-2-fluoro-N-propylbenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry. The synthesis of such molecules, while often straightforward, can yield a variety of impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products.[1] The presence of these impurities can have profound consequences in a drug development context, potentially leading to altered pharmacological activity, increased toxicity, and complications in downstream processing.[2] Therefore, the development of effective and reproducible purification strategies is not merely a matter of procedural execution but a cornerstone of ensuring the quality and integrity of the final active pharmaceutical ingredient (API).
This guide is structured to provide a logical progression from initial, less-refined purification techniques to high-resolution methods, enabling scientists to select the most appropriate strategy based on the impurity profile of their crude material and the desired final purity.
Understanding the Target Molecule and Potential Impurities
The purification strategy for any compound begins with an understanding of its physicochemical properties and the likely impurities.
5-Bromo-2-fluoro-N-propylbenzenesulfonamide possesses a moderately polar sulfonamide group, a non-polar n-propyl group, and a halogenated aromatic ring. This combination of functionalities suggests moderate solubility in a range of organic solvents. The presence of the fluorine and bromine atoms increases the molecular weight and can influence intermolecular interactions.
Potential Impurities: Based on common synthetic routes to aromatic sulfonamides, which often involve the reaction of a sulfonyl chloride with an amine, potential impurities could include:
Unreacted 5-bromo-2-fluorobenzenesulfonyl chloride: Highly reactive and likely to be quenched during workup, but traces may remain.
Unreacted n-propylamine: A volatile and basic starting material.
Di-sulfonated by-products: Where a second sulfonamide bond is formed.
Hydrolysis product: 5-bromo-2-fluorobenzenesulfonic acid, resulting from the reaction of the sulfonyl chloride with water.
Positional isomers: Depending on the specificity of the bromination and sulfonation steps.
Residual solvents: From the reaction and initial workup.
The choice of purification method will depend on the nature and quantity of these impurities.
Purification Strategy Workflow
A logical workflow for the purification of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide is essential for efficiency and success. The following diagram illustrates a recommended decision-making process.
Caption: A decision-making workflow for the purification of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide.
Method 1: Recrystallization
Recrystallization is a powerful, cost-effective, and scalable purification technique for crystalline solids. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.
Scientific Rationale
An ideal recrystallization solvent will dissolve the crude compound sparingly at room temperature but readily at its boiling point. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even at high temperatures (allowing for removal by hot filtration). For sulfonamides, solvent mixtures, such as alcohol-water systems, are often effective.[3]
Protocol: Recrystallization of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
Materials:
Crude 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
Isopropanol
Deionized water
Erlenmeyer flasks
Hot plate with stirring capabilities
Buchner funnel and filter flask
Filter paper
Ice bath
Procedure:
Solvent Selection: In a small test tube, add approximately 50 mg of the crude material. Add a few drops of isopropanol and observe the solubility at room temperature. Heat the test tube gently. If the compound dissolves readily, isopropanol may be a suitable solvent. If it is too soluble at room temperature, an anti-solvent (water) will be needed. A 70% isopropanol-water solution is a good starting point for many sulfonamides.[3]
Dissolution: In an Erlenmeyer flask, add the crude 5-Bromo-2-fluoro-N-propylbenzenesulfonamide. Add the chosen solvent (e.g., 70% isopropanol) portion-wise while heating the mixture to its boiling point with gentle stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.[3][4]
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]
Hot Filtration (if necessary): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.[3]
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for 15-30 minutes to maximize the yield of the purified product.[3]
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Troubleshooting
Problem
Cause
Solution
Oiling Out
The melting point of the solid is lower than the boiling point of the solvent, or high impurity concentration.
Re-heat the solution to dissolve the oil, add more solvent, and allow for slower cooling. Consider a more polar solvent system.[3]
No Crystal Formation
Too much solvent was used, or the solution is supersaturated.
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If too much solvent was used, evaporate some of the solvent and allow it to cool again.[3]
Low Recovery
Too much solvent was used, or the compound is significantly soluble in the cold solvent.
Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath.
Method 2: Flash Column Chromatography
Flash column chromatography is a rapid and widely used technique for the purification of organic compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[5][6]
Scientific Rationale
This technique exploits the polarity differences between the target compound and its impurities. For 5-Bromo-2-fluoro-N-propylbenzenesulfonamide, a normal-phase setup with silica gel as the stationary phase is appropriate. The compound will be eluted with a mobile phase of increasing polarity. Non-polar impurities will elute first, followed by the target compound, and then more polar impurities.
Protocol: Flash Column Chromatography of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
Materials:
Crude 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
Silica gel (60 Å, 40-63 µm)
Hexanes
Ethyl acetate
Glass column with stopcock
Thin Layer Chromatography (TLC) plates
Collection tubes
Procedure:
TLC Analysis: Develop a TLC solvent system that provides good separation of the target compound from its impurities. A good target Rf for the desired compound is around 0.2-0.3 for effective separation.[7] Start with a mixture of hexanes and ethyl acetate (e.g., 9:1, 4:1).
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent.
Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane or the mobile phase). Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.[7][8]
Elution: Begin elution with the low-polarity solvent system developed during TLC analysis. Collect fractions and monitor their composition by TLC.
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will speed up the elution of the target compound and any more polar impurities.[7]
Fraction Pooling and Solvent Removal: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Chromatography Workflow Diagram
Caption: A stepwise workflow for flash column chromatography purification.
For achieving the highest levels of purity, particularly for challenging separations or when dealing with small quantities of material, preparative HPLC is the method of choice.[2][9][10][11] It is a scaled-up version of analytical HPLC, designed to isolate and collect purified compounds.[12]
Scientific Rationale
Preparative HPLC offers superior resolution compared to flash chromatography due to the use of smaller stationary phase particles and higher pressures. A reversed-phase setup is commonly used for compounds of moderate polarity like 5-Bromo-2-fluoro-N-propylbenzenesulfonamide. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).
Protocol: Preparative HPLC of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
Formic acid or trifluoroacetic acid (optional mobile phase modifier)
Preparative HPLC system with a C18 column
Procedure:
Analytical Method Development: First, develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.
Sample Preparation: Dissolve the compound in a solvent that is compatible with the mobile phase (e.g., a mixture of water and acetonitrile). Ensure the sample is fully dissolved and filtered before injection.
System Setup: Equilibrate the preparative HPLC system with the initial mobile phase conditions.
Injection and Fraction Collection: Inject the sample onto the column and begin the separation. Collect fractions as the compounds elute, using a UV detector to monitor the chromatogram.
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
Product Isolation: Combine the pure fractions and remove the mobile phase solvents, typically by lyophilization or rotary evaporation.
Comparison of Purification Techniques
Technique
Principle
Advantages
Disadvantages
Best For
Recrystallization
Differential solubility
Scalable, cost-effective, can yield very pure crystals
Only for crystalline solids, may have lower yields, "oiling out" can be an issue[3]
Large-scale purification of crystalline compounds with moderate impurity levels.
Flash Chromatography
Differential adsorption
Fast, versatile, applicable to a wide range of compounds
Lower resolution than HPLC, requires larger volumes of solvent
Routine purification of non-crystalline compounds and separation of components with different polarities.[5][6]
Preparative HPLC
High-resolution partitioning
Highest purity, excellent for difficult separations, automated
Final purification step to achieve >99% purity, isolation of minor components.[9][10][11]
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques. High-performance liquid chromatography (HPLC) coupled with a UV detector is the standard method.[13][14][15] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure and identify any remaining impurities. Mass spectrometry (MS) will confirm the molecular weight of the desired product.
Conclusion
The purification of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide is a critical step in its use as a pharmaceutical intermediate. The choice of purification technique should be guided by the initial purity of the crude material, the nature of the impurities, the desired final purity, and the scale of the purification. A multi-step approach, beginning with a bulk purification method like recrystallization or flash chromatography, followed by a high-resolution technique such as preparative HPLC for final polishing, is often the most effective strategy. The protocols and guidelines presented in this application note provide a robust framework for achieving high-purity 5-Bromo-2-fluoro-N-propylbenzenesulfonamide, thereby ensuring the quality and consistency required for drug development and manufacturing.
References
Teledyne ISCO. (n.d.). The Power of Preparative HPLC Systems.
Agilent Technologies. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.
Thermo Fisher Scientific. (2019, July 11). Prep LC 101: Scaling up with Preparative HPLC.
Scribd. (n.d.). Recrystallization of Sulfanilamide.
International Journal of ChemTech Research. (2014). A Comprehensive Review for the Learners and Users: Preparative High Performance Liquid Chromatography.
BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products.
University of California, Irvine. (n.d.). How to do Flash Column Chromatography in 15 Minutes. Retrieved from UCI Department of Chemistry website.
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry website.
Myers, A. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from Myers Group, Harvard University website.
Journal of Chromatographic Science. (2008). General methods for flash chromatography using disposable columns. J.
Research Journal of Pharmacy and Technology. (2020). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Res. J. Pharm. Technol., 13(12), 6023-6027.
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide....
BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized Ammonium Dodecylbenzenesulfonate.
Pharmaffiliates. (n.d.). Sulfonamide-impurities.
Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5674.
MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Processes, 7(9), 578.
ResearchGate. (2025). (PDF) Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process.
European Journal of Chemistry. (2024).
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5674.
PMC. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147.
Google Patents. (n.d.). CN103936622A - 5-bromo-2-fluorobenzonitrile synthesis method.
IJRAR.org. (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation.
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. Int. J. Pharm. Sci. Res.
Application Note: Analytical Characterization of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
Executive Summary This guide details the analytical protocols for the characterization of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide , a halogenated sulfonamide intermediate critical in medicinal chemistry scaffolds (e....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the analytical protocols for the characterization of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide , a halogenated sulfonamide intermediate critical in medicinal chemistry scaffolds (e.g., for Suzuki-Miyaura cross-coupling).
The protocols herein are designed to establish Identity , Purity , and Assay values. The methodology integrates Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity profiling, and Mass Spectrometry (MS) for molecular weight confirmation, focusing on the unique isotopic signature of the bromine substituent.
Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water
Predicted LogP
~2.5 - 2.8
pKa (Sulfonamide NH)
~9.5 - 10.5 (Weakly acidic)
Synthetic Context & Impurity Profiling
Understanding the synthesis is vital for anticipating impurities. This compound is typically synthesized via the nucleophilic attack of n-propylamine on 5-bromo-2-fluorobenzenesulfonyl chloride.
Reagent: n-Propylamine (usually removed via workup, but trace amounts may remain).
Regioisomers: Unlikely unless the starting sulfonyl chloride was impure.
Protocol 1: Structural Identification (NMR)
Experimental Setup
Instrument: 400 MHz (or higher) NMR Spectrometer.
Solvent: DMSO-
(Preferred for sulfonamide NH visibility) or CDCl.
Concentration: 10–15 mg in 0.6 mL solvent.
Temperature: 298 K.
Predicted Spectral Data (DMSO-
)
Note: Chemical shifts are estimates based on ChemDraw/MestReNova prediction algorithms for this specific scaffold.
H NMR (400 MHz, DMSO-, ppm)
Position
Shift ()
Multiplicity
Integration
Coupling ( Hz)
Assignment
NH
7.85
t (broad)
1H
Sulfonamide NH
Ar-H6
7.78
dd
1H
Ortho to SO, Meta to Br
Ar-H4
7.82
ddd
1H
Para to F, Ortho to Br
Ar-H3
7.45
dd
1H
Ortho to F (Shielded)
N-CH
2.80
q or t
2H
Propyl -CH
CH
1.40
sextet
2H
Propyl -CH
CH
0.82
t
3H
Propyl -CH
F NMR (376 MHz, DMSO-, ppm)
Signal: ~ -105 to -110 ppm.
Multiplicity: Multiplet (due to coupling with H3, H4, and H6).
Structural Logic Diagram
The following diagram illustrates the connectivity and coupling logic used to verify the structure.
Figure 1: NMR Structural logic flow. The presence of Fluorine creates distinctive splitting patterns in the aromatic region, validating the core substitution.
Protocol 2: HPLC Purity & Assay
Method Development Rationale
Sulfonamides are polar but possess a hydrophobic core. A Reverse Phase (RP-HPLC) method using a C18 column is standard.
pH Control: The sulfonamide group is weakly acidic. An acidic mobile phase (pH ~2-3 using Formic Acid or TFA) ensures the molecule remains protonated (neutral), improving peak shape and retention on the hydrophobic C18 stationary phase.
Chromatographic Conditions
Parameter
Setting
Column
C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm
Crystallization methods for obtaining single crystals of "5-Bromo-2-fluoro-N-propylbenzenesulfonamide"
Introduction & Physicochemical Context The crystallization of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide presents a specific set of challenges and opportunities for the structural chemist. Unlike rigid aromatic systems,...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Physicochemical Context
The crystallization of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide presents a specific set of challenges and opportunities for the structural chemist. Unlike rigid aromatic systems, the N-propyl chain introduces rotational degrees of freedom that can inhibit lattice packing, often leading to oiling out rather than nucleation. However, the sulfonamide moiety (
) provides a reliable "molecular velcro" via hydrogen bonding, which can be exploited to lock the conformation.
Furthermore, the presence of the Bromine (Br) atom at the 5-position is not merely structural; it serves as a heavy atom (
), providing significant anomalous scattering power. This makes high-quality single crystals of this compound highly valuable for de novo phasing in X-ray crystallography without the need for additional derivatization.
Target Molecule Profile
Property
Characteristic
Impact on Crystallization
Core Scaffold
Benzenesulfonamide
Strong H-bond donor (NH) and acceptor (O) potential.
Substituents
5-Bromo, 2-Fluoro
Lipophilic/Polarizable. Br enhances van der Waals interactions. F acts as a weak H-bond acceptor.
Tail
N-Propyl
Flexible alkyl chain. Requires slow growth to minimize conformational disorder.
pKa (Calc.)
~10.0 (Sulfonamide NH)
Acidic proton allows deprotonation, but neutral form is preferred for standard crystallization.
Before attempting crystal growth, a rigorous solubility screen is mandatory. The "Propyl" chain increases lipophilicity compared to methyl analogs, shifting the solvent preference slightly toward non-polar organic solvents.
Protocol 1: The Matrix Screen
Objective: Identify "Good" solvents (dissolves at RT) and "Bad" solvents (insoluble or requires heat).
For sulfonamides with flexible alkyl chains, Vapor Diffusion is the "Gold Standard." It allows the lattice to form slowly, giving the propyl chain time to pack energetically favorably, avoiding the formation of amorphous oils.
Mechanism
A "Good Solvent" containing the solute communicates via the vapor phase with a volatile "Anti-Solvent." As the anti-solvent diffuses into the good solvent, the solubility decreases gradually, driving nucleation.
Protocol 2: The Vial-in-Vial Setup
Reagents:
Sample: 15–20 mg
Inner Solvent: Ethanol (Absolute) or Acetone
Outer Solvent: Hexane or Pentane (if using Acetone); Water (if using Ethanol)
Steps:
Prepare Solution: Dissolve 20 mg of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide in 0.5 mL of Ethanol in a small 4 mL vial (Inner Vial). Ensure the solution is clear. Filter through a 0.22 µm PTFE syringe filter if any dust is visible.
Prepare Chamber: Place 3 mL of Water (Anti-Solvent) into a larger 20 mL scintillation vial (Outer Vial).
Note: For a more lipophilic approach, use Ethyl Acetate (Inner) and Hexane (Outer).
Assembly: Carefully place the open Inner Vial inside the Outer Vial using tweezers. Do not spill.
Seal: Cap the Outer Vial tightly. Wrap with Parafilm to prevent total solvent loss.
Incubation: Store in a vibration-free environment at constant temperature (20°C).
Observation: Check after 48 hours. If oil droplets form, the diffusion is too fast. Repeat using a 1:1 mixture of Ethanol:Water in the outer vial to slow the gradient.
Figure 2: Thermodynamic mechanism of the Vial-in-Vial vapor diffusion technique.
Secondary Method: Slow Evaporation with Surface Modification
If Vapor Diffusion yields insufficient quantity, Slow Evaporation is the robust alternative. However, sulfonamides tend to "creep" up the glass walls.
Protocol 3: Controlled Evaporation
Dissolve 50 mg of the compound in 3 mL of Methanol/DCM (1:1) . The DCM aids solubility, while Methanol promotes H-bonding.
Transfer to a clean test tube (12 x 75 mm).
Critical Step: Cover the tube with Parafilm. Pierce 3–4 small holes using a 22G needle. This slows evaporation, preventing kinetic trapping (amorphous solid).
Place in a dark cupboard.
Harvesting: Crystals usually form as needles or plates at the meniscus or bottom after 3–7 days.
Troubleshooting & Polymorphism
Issue: "Oiling Out"
The propyl chain lowers the melting point, making the compound prone to separating as a liquid oil before crystallizing.
Solution 1 (Temperature): Lower the temperature. Perform the Vapor Diffusion experiment at 4°C (fridge).
Solution 2 (Seeding): If you have any solid material (even low quality), add a microscopic speck to the saturated solution to act as a nucleation template.
Issue: Twinning
Sulfonamides often form twinned crystals (intergrown lattices).
Solution: Switch to a higher viscosity solvent system, such as Isopropanol (IPA) instead of Ethanol. The slower diffusion of IPA molecules reduces the rate of crystal growth, minimizing defects.
Characterization Criteria
Once solids are obtained, verify their identity and quality immediately.
Microscopy: Single crystals should extinguish light sharply under a polarizing microscope (cross-polarizers).
Melting Point: A sharp range (< 2°C) indicates high purity. Broad ranges suggest solvent inclusion or amorphous content.
SC-XRD: For the 5-Bromo derivative, aim for a crystal size of roughly
mm. The Bromine atom will provide strong diffraction; ensure absorption correction is applied during data reduction.
References
Cambridge Crystallographic Data Centre (CCDC). Crystallization Tips and Tricks.
[Link]
Royal Society of Chemistry (RSC). Tips for the Single Crystal Growth of Small Molecules.
[Link]
Stout, G. H., & Jensen, L. H.X-ray Structure Determination: A Practical Guide. (Standard Text for Small Molecule Crystallography).
Mass spectrometry fragmentation pattern of "5-Bromo-2-fluoro-N-propylbenzenesulfonamide"
Abstract This application note details the mass spectrometry (MS) characterization of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide , a representative halogenated sulfonamide scaffold used in medicinal chemistry. We provid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the mass spectrometry (MS) characterization of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide , a representative halogenated sulfonamide scaffold used in medicinal chemistry. We provide a validated protocol for Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS), focusing on the specific fragmentation pathways influenced by ortho-fluorine substitution and bromine isotopologues. This guide is designed to assist analytical chemists in metabolite identification, impurity profiling, and library validation.
Introduction
Sulfonamides are a cornerstone pharmacophore in drug discovery, serving as core structures for diuretics, antibiotics, and protease inhibitors. The specific derivative 5-Bromo-2-fluoro-N-propylbenzenesulfonamide combines a lipophilic N-alkyl chain with an electron-withdrawing halogenation pattern.
Accurate structural elucidation of this compound requires navigating two analytical challenges:
Isotopic Complexity: The presence of Bromine (
) creates a distinct 1:1 doublet pattern that propagates through all bromine-containing fragments.
Rearrangement Mechanisms: Sulfonamides undergo complex gas-phase rearrangements, including
extrusion and McLafferty-type rearrangements of the N-alkyl chain, which can complicate spectral interpretation if not anticipated.
This protocol leverages High-Resolution Mass Spectrometry (HRMS) to map these pathways, providing a reference standard for the analysis of N-substituted sulfonamides.
Experimental Protocol
Reagents and Sample Preparation
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO to create a 1 mg/mL stock.
Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid (Final conc: 1 µg/mL).
Solvents: LC-MS grade Acetonitrile (MeCN) and Water; Formic Acid (FA) for protonation.
Instrumentation Parameters (Q-TOF / Orbitrap)
To ensure reproducibility, the following parameters are recommended for ESI(+) analysis.
Parameter
Setting
Rationale
Ionization Mode
ESI Positive (+)
Favors protonation of the Sulfonamide Nitrogen.
Capillary Voltage
3.5 kV
Standard for stable spray without discharge.
Cone Voltage
30 V
Minimizes in-source fragmentation while ensuring transmission.
Source Temp
120 °C
Prevents thermal degradation of the sulfonamide bond.
Desolvation Temp
350 °C
Ensures complete solvent evaporation for the propyl chain.
Collision Energy
Ramp 10–40 eV
Low energy preserves the parent; high energy reveals the aryl core.
Mass Range
m/z 50 – 400
Covers all diagnostic fragments.
Results and Discussion
MS1 Spectrum: The Isotopic Signature
In ESI(+) mode, the molecule forms the protonated pseudomolecular ion
.
Monoisotopic Mass (
): ~295.97 Da
Isotopic Pattern: A distinct doublet separated by 2 Da (
296 and 298) with near-equal intensity (50.7% vs 49.3%), confirming the presence of one Bromine atom.
MS2 Fragmentation Pathways
Upon Collision-Induced Dissociation (CID), the molecule undergoes three primary fragmentation channels.
Pathway A: N-Dealkylation (McLafferty-like Rearrangement)
The N-propyl group contains
-hydrogens relative to the sulfonamide nitrogen. This allows for a six-membered transition state rearrangement (or a 4-membered hydrogen transfer), leading to the loss of neutral propene (42 Da).
Pathway B: S-N Bond Cleavage
Direct cleavage of the sulfur-nitrogen bond generates the sulfonyl cation. This is a high-energy pathway.[1]
Transition:
Product: 5-Bromo-2-fluorobenzenesulfonyl cation (
).
Pathway C:
Extrusion (Rearrangement)
Ortho-substitution (2-Fluoro) promotes an intramolecular rearrangement where the group is expelled. This is diagnostic for ortho-substituted sulfonamides [1].
Caption: Proposed fragmentation pathway for 5-Bromo-2-fluoro-N-propylbenzenesulfonamide in ESI(+). Note the diagnostic loss of Propene followed by SO2 extrusion.
Figure 2: LC-MS Method Development Workflow
Caption: Step-by-step logic for optimizing the detection and structural verification of halogenated sulfonamides.
References
Klagkou, K., et al. (2003).[2] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[2]
Oprean, R., et al. (1996). A modified McLafferty rearrangement in the electron impact mass spectra of dansylated amino-acid methyl esters (Analogous mechanism for sulfonamides).[3] Journal of Pharmaceutical and Biomedical Analysis, 14(8-10), 1031-1035.
Holman, S. W., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation.[1][4] Natural Product Reports, 33, 432-455.[4]
Sigma-Aldrich. (n.d.). 5-Bromo-2-fluoro-N-isopropylbenzenesulfonamide Product Data. (Used for structural confirmation of the class).[3]
High-Resolution 19F NMR Spectroscopy of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
Application Note & Standard Operating Procedure (SOP) Abstract This application note details the protocol for the structural validation and quantitative analysis (qNMR) of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide usin...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Standard Operating Procedure (SOP)
Abstract
This application note details the protocol for the structural validation and quantitative analysis (qNMR) of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide using Fluorine-19 (
F) NMR spectroscopy. Due to the 100% natural abundance and high sensitivity of the F nucleus, this method offers a rapid, non-destructive alternative to HPLC for assessing purity and monitoring reaction progress. This guide covers sample preparation, acquisition parameters, and spectral interpretation, focusing on the specific electronic environment of the ortho-fluorine substituent.
Molecular Analysis & Spectral Prediction
Structural Context
The analyte contains a single fluorine atom at the C2 position of the benzene ring. Its chemical shift is heavily influenced by the ortho-sulfonamide group (electron-withdrawing) and the para-bromine atom.
Chemical Formula:
Molecular Weight: 296.16 g/mol
Key Spin System: The
F nucleus couples with aromatic protons, specifically H3 (ortho coupling) and H4 (meta coupling).
Predicted Spectral Features
Based on substituent additivity rules for polysubstituted benzenes:
Parameter
Predicted Value
Mechanistic Rationale
Chemical Shift ()
-108 to -112 ppm
Base Fluorobenzene (-113.5 ppm). The ortho- group is strongly electron-withdrawing, typically causing a downfield shift (deshielding) of +2 to +5 ppm. The para-Br has a negligible effect (< 1 ppm).
Multiplicity
dd (Doublet of Doublets)
Coupling to H3 () and H4 ().
Coupling Constants
Typical values for fluoro-aromatic systems.
Experimental Protocol
Sample Preparation
Objective: Create a homogeneous solution suitable for high-resolution acquisition.
Solvent Selection:DMSO-d
is recommended over CDCl. Sulfonamides often exhibit poor solubility in chloroform, and DMSO minimizes exchange broadening of the N-H proton (though N-H does not couple to F, it affects H-NMR if run concurrently).
Internal Standard (for qNMR):
-Trifluorotoluene ( -63.7 ppm). It is chemically inert, stable, and its signal does not overlap with the analyte.
Protocol:
Weigh 10-15 mg of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide into a clean vial.
(Optional for qNMR) Add 5.0 mg of Internal Standard (Trifluorotoluene).
Dissolve in 0.6 mL DMSO-d
.
Vortex for 30 seconds to ensure complete dissolution.
Transfer to a 5 mm NMR tube. Ensure a solvent height of at least 4 cm to match the coil length.
Acquisition Parameters
Instrument: 400 MHz (or higher) NMR Spectrometer equipped with a BBFO or
F-selective probe.
Parameter
Setting
Reason
Pulse Sequence
zgig (Inverse Gated)
Decouples protons during acquisition to simplify the spectrum into a singlet (if desired) and eliminates Nuclear Overhauser Effect (NOE) for accurate integration. Use zg if coupling information is required.
Spectral Width (SW)
200 ppm (-50 to -250 ppm)
Covers the analyte (-110 ppm) and standard (-63 ppm) while minimizing noise bandwidth.
Transmitter Offset (O1P)
-100 ppm
Centers the excitation bandwidth near the expected signals.
Relaxation Delay (D1)
seconds
Critical for qNMR. F relaxation times in aromatics can be 2-4 seconds. D1 must be to ensure 99% magnetization recovery.
Scans (NS)
16 - 64
F is highly sensitive (83% of H). High S/N is achieved quickly.
Acquisition Time (AQ)
1 - 2 seconds
Sufficient to resolve couplings if not decoupling.
Workflow Diagram
The following diagram outlines the decision process for parameter selection based on the experimental goal (Structure Verification vs. Quantification).
Figure 1: Decision tree for
F NMR acquisition parameters based on analytical requirements.
Data Processing & Interpretation
Processing Steps
Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 - 1.0 Hz .
Note: Do not use excessive LB (>2 Hz) for qNMR as it broadens the base of the peak, affecting integration.
Phasing: Manual phasing is required.
F spectra often have large baseline rolls due to the "acoustic ringing" of the probe (fluorine signals are close to the probe's resonance frequency).
Correction: Use "Backward Linear Prediction" (Linear Prediction of the first few data points) if the baseline roll is severe.
Baseline Correction: Apply a polynomial baseline correction (ABS) to ensure a flat integration baseline.
If the spectrum is acquired without proton decoupling, the fluorine signal will appear as a doublet of doublets .
The larger coupling (
Hz) corresponds to the proton at C3 .
The smaller coupling (
Hz) corresponds to the proton at C4 .
Self-Validation: If the signal is a singlet, check if {1H} decoupling was accidentally enabled. If it is a complex multiplet, ensure the sample is pure.
Troubleshooting Common Artifacts
Acoustic Ringing
Symptom: A broad, rolling baseline distortion that makes integration impossible.
Cause: Physical ringing of the probe coil/body at the
F frequency.
Solution:
Hardware: Use a "fluorine-free" probe if available.
Software: Set a pre-scan delay (DE) of 10-20
s. Use Backward Linear Prediction (LPC) during processing to reconstruct the first 10-12 points of the FID.
Inaccurate Integration
Symptom: Integration values are not reproducible or do not match stoichiometry.
Cause: Insufficient relaxation delay (D1) or Nuclear Overhauser Effect (NOE).
Solution:
Increase D1 to 30 seconds.
Ensure Inverse Gated Decoupling (zgig) is used. This switches the decoupler OFF during D1 (restoring equilibrium) and ON during acquisition (removing splitting).
References
Chemical Shift Prediction & Scaling
Scott, D. J., et al. "Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds." Journal of Organic Chemistry, 2018.
qNMR Methodology
Bharti, S. K., et al. "Quantitative 19F NMR spectroscopy: A robust tool for the analysis of fluorinated pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 2012.
Spectral Data Tables
Reich, H. J. "19F NMR Chemical Shifts." University of Wisconsin-Madison Organic Chemistry Data.
Internal Standards
Takahashi, K., et al. "Selection of Internal Standards for Quantitative 19F NMR." Analytical Sciences, 2015.
In vitro metabolic stability assay of "5-Bromo-2-fluoro-N-propylbenzenesulfonamide"
Application Note: In Vitro Metabolic Stability Assessment of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide Executive Summary & Scientific Rationale This application note details the protocol for assessing the metabolic sta...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: In Vitro Metabolic Stability Assessment of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
Executive Summary & Scientific Rationale
This application note details the protocol for assessing the metabolic stability of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide (BFN-PBS), a halogenated sulfonamide scaffold common in medicinal chemistry programs targeting carbonic anhydrases or specific kinases.
Compound Analysis:
Core Structure: Benzenesulfonamide with an N-propyl substitution.
Metabolic Liabilities: The N-propyl group represents a classic "soft spot" for CYP450-mediated N-dealkylation. While the 2-fluoro and 5-bromo substitutions on the aromatic ring effectively block ring oxidation and stabilize the core, the alkyl chain remains susceptible to
-carbon hydroxylation leading to dealkylation.
Objective: To determine the in vitro intrinsic clearance (
) and half-life () using liver microsomes, specifically monitoring the formation of the N-dealkylated metabolite (5-bromo-2-fluorobenzenesulfonamide).
Experimental Design Strategy
To ensure data integrity and mechanistic insight, this assay utilizes a Phase I Oxidative System (Liver Microsomes + NADPH).
Test System: Pooled Liver Microsomes (Human/Rat/Mouse).[1] Microsomes are preferred over hepatocytes for this specific scaffold because the primary clearance mechanism is predicted to be CYP-mediated oxidation rather than Phase II conjugation (glucuronidation), given the steric and electronic properties of the sulfonamide nitrogen.
Microsomes: Thaw on ice. Dilute to 1.0 mg/mL in 100 mM KPi buffer (2x working concentration).
NADPH Solution: Prepare fresh 2 mM NADPH in KPi buffer (or use regenerating system).
Step 2: Incubation Procedure
Perform in triplicate for each time point.
Pre-Incubation:
Add 30
L of diluted Microsomes (1.0 mg/mL) to reaction wells.
Add 30
L of diluted BFN-PBS (2 M).
Result: 60
L volume, 0.5 mg/mL protein, 1 M compound.
Incubate at 37°C for 5 minutes to equilibrate.
Reaction Initiation:
Add 60
L of pre-warmed NADPH solution (2 mM) to start the reaction.
Final Volume: 120
L.
Final Concentrations: 0.5
M BFN-PBS, 0.25 mg/mL Microsomes, 1 mM NADPH.
Sampling (Time Course):
At 0, 5, 15, 30, and 60 minutes , remove 20
L aliquots.
Quenching:
Immediately dispense aliquot into 80
L of ice-cold Stop Solution (ACN + Internal Standard).
Vortex vigorously for 30 seconds.
Clarification:
Centrifuge plates/tubes at 4,000 rpm (approx. 2500 x g) for 15 minutes at 4°C to pellet precipitated proteins.
Transfer supernatant to LC-MS vials.
Analytical Method (LC-MS/MS)
Rationale: The presence of Bromine (Br) provides a unique isotopic pattern (approx. 1:1 ratio of
Br and Br). This signature must be used to validate the parent ion identity.
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).
Ionization: ESI Negative Mode (Sulfonamides ionize well in Neg mode; however, check Positive mode if sensitivity is low due to the N-propyl amine character). Protocol assumes Negative Mode.
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5
Scaling: To predict whole liver clearance, scale using specific liver weight and microsomal protein yield factors (e.g., 45 mg protein/g liver for human).
Workflow Diagram
Caption: Step-by-step microsomal stability assay workflow from stock preparation to LC-MS/MS analysis.
Predicted Metabolic Pathway
Caption: Predicted CYP450-mediated N-dealkylation pathway of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide.
Troubleshooting & Optimization
Low Recovery at T=0: BFN-PBS is lipophilic (Br/F substituted). It may bind non-specifically to plasticware. Solution: Use glass-coated plates or pre-block tips; ensure ACN content in quench is sufficient to release protein-bound drug.
No Metabolism Observed: The 2-F and 5-Br substituents significantly deactivate the ring. If the N-propyl group is sterically hindered or the compound does not bind the CYP active site, it may be metabolically stable. Next Step: Test in Hepatocytes to check for Phase II glucuronidation or cytosolic amidase activity.
Rapid Depletion: If
min, the N-propyl group is a major liability. Medicinal Chemistry Fix: Replace N-propyl with a cyclopropyl, tert-butyl, or fluorinated alkyl group (e.g., ) to block -hydroxylation.
References
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350–1359. [Link]
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard Reference for ADME Protocols).
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry.[7] Chemical Society Reviews, 37(2), 320-330. (Reference for Fluorine effects on stability). [Link]
Cytotoxicity testing of "5-Bromo-2-fluoro-N-propylbenzenesulfonamide" on cancer cell lines
Application Note & Protocol Guide Topic: High-Throughput Cytotoxicity Profiling of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide on Cancer Cell Lines Abstract The benzenesulfonamide scaffold is a privileged structure in me...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Topic: High-Throughput Cytotoxicity Profiling of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide on Cancer Cell Lines
Abstract
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. This document provides a comprehensive guide for researchers to assess the cytotoxic potential of a novel derivative, 5-Bromo-2-fluoro-N-propylbenzenesulfonamide. We present an integrated workflow, from strategic cancer cell line selection to the execution and interpretation of three distinct, yet complementary, cytotoxicity assays: MTT, XTT, and LDH. The protocols are designed to be robust and self-validating, providing a multi-faceted view of the compound's effect on cell viability, metabolic activity, and membrane integrity. This guide is intended to empower researchers in drug discovery to generate reliable and reproducible data for novel compound screening.
Introduction: The Rationale for Screening Novel Benzenesulfonamides
Benzenesulfonamide derivatives are a cornerstone of pharmacology, renowned for their diverse biological activities. While historically prominent as antimicrobial agents, their derivatives have been explored for a wide range of therapeutic applications, including potential anticancer properties[1]. The introduction of specific halogen atoms, such as bromine and fluorine, onto the aromatic ring can significantly modulate a compound's lipophilicity, electronic properties, and metabolic stability, often enhancing its biological efficacy and pharmacokinetic profile[2].
5-Bromo-2-fluoro-N-propylbenzenesulfonamide is a novel compound whose biological activity has not been extensively characterized. Given the established precedent of the sulfonamide scaffold in targeting critical cellular pathways, a systematic evaluation of its cytotoxic effects against a panel of human cancer cell lines is a critical first step in the drug discovery process. This application note outlines a rigorous, multi-assay approach to determine the compound's potential as an anticancer agent.
Strategic Experimental Design
A successful cytotoxicity study hinges on a well-planned experimental design. The workflow involves careful compound preparation, selection of diverse and relevant cancer cell lines, and the application of multiple assays to obtain a comprehensive understanding of the compound's biological effect.
Compound Preparation and Handling
Proper handling of the test compound is critical for reproducibility.
Molecular Weight: 296.16 g/mol (Note: Based on the closely related isopropyl derivative[3])
Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable sterile solvent, typically dimethyl sulfoxide (DMSO). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in sterile cell culture medium to achieve the desired final concentrations for treating the cells. It is crucial to ensure the final DMSO concentration in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).
Cancer Cell Line Selection and Maintenance
The choice of cell lines is paramount for determining the breadth and specificity of the compound's activity. Utilizing a panel of cell lines from diverse tissue origins is highly recommended, mirroring the approach of large-scale screening efforts like the NCI-60 panel[4][5][6].
Recommended Starter Panel:
Cell Line
Cancer Type
Key Characteristics
A549
Lung Carcinoma
Adherent, robust, widely used for drug screening.
MCF-7
Breast Adenocarcinoma
Adherent, estrogen receptor-positive.
MDA-MB-231
Breast Adenocarcinoma
Adherent, triple-negative, highly invasive model.
HeLa
Cervical Carcinoma
Adherent, highly proliferative, first human cancer cell line.
Culture cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
Subculture cells upon reaching 80-90% confluency to maintain exponential growth and viability.
Regularly test cultures for mycoplasma contamination.
Caption: Overall experimental workflow for cytotoxicity testing.
Core Protocols: A Triad of Assays
To build a robust cytotoxicity profile, we recommend employing assays that measure different cellular health indicators. Here, we detail protocols for two metabolic assays (MTT and XTT) and one membrane integrity assay (LDH).
Protocol 1: MTT Assay (Metabolic Activity)
The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells[7][8]. The amount of formazan produced is proportional to the number of viable cells.
Caption: Principle of the MTT cell viability assay.
Step-by-Step Protocol:
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.
Compound Treatment: Prepare serial dilutions of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls (medium only).
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well[8][9]. Incubate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope[8].
Causality Insight: This incubation allows viable cells with active mitochondrial enzymes to convert the soluble MTT into insoluble formazan crystals. The duration is critical; too short may yield insufficient signal, while too long can lead to artifacts.
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well[10].
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan[7]. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise[7].
Protocol 2: XTT Assay (Metabolic Activity)
The XTT assay is a second-generation tetrazolium salt-based assay. Unlike MTT, the reduction of XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) by metabolically active cells produces a water-soluble orange formazan product. This eliminates the need for a solubilization step, simplifying the protocol.
Caption: Principle of the XTT cell viability assay.
Step-by-Step Protocol:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
Reagent Preparation: Immediately before use, prepare the XTT labeling mixture. Thaw the XTT reagent and the electron-coupling reagent. For one 96-well plate, mix 5 mL of XTT labeling reagent with 0.1 mL of electron-coupling reagent[11].
Causality Insight: The electron-coupling reagent significantly enhances the efficiency of XTT reduction by viable cells, leading to a stronger and more sensitive signal[11].
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well[12].
Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The optimal incubation time can vary between cell lines and should be determined empirically.
Absorbance Reading: Gently shake the plate to ensure a homogenous distribution of the color. Measure the absorbance between 450-500 nm using a microplate reader. A reference wavelength of >650 nm is recommended[12].
Protocol 3: LDH Assay (Membrane Integrity)
The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the activity of LDH, a stable cytosolic enzyme, released into the culture medium upon cell lysis or membrane damage[13]. This assay is a direct measure of cell death, complementing the metabolic activity data from MTT/XTT assays.
Caption: Principle of the LDH cytotoxicity assay.
Step-by-Step Protocol:
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is essential to set up controls for maximum LDH release (cells treated with a lysis buffer) and background (medium only)[14].
Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clear flat-bottom 96-well plate[15].
Causality Insight: This step is crucial to ensure that only the LDH released into the medium is measured, not the LDH from intact cells that may be floating in the well.
Assay Reaction: Prepare the LDH assay reagent according to the manufacturer's instructions. Typically, this involves mixing an assay buffer, a substrate (lactate), and a dye solution (a tetrazolium salt)[15][16]. Add 50 µL of the prepared assay reagent to each well of the new plate containing the supernatant.
Incubation: Incubate the plate for 10-30 minutes at room temperature, protected from light[15].
Absorbance Reading: Add 50 µL of a stop solution (often 1M acetic acid) if required by the kit to terminate the reaction[15]. Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation
Background Subtraction: For each plate, calculate the average absorbance from the "medium only" wells and subtract this value from all other wells.
Dose-Response Curves and IC₅₀ Calculation: Plot the percentage viability (or cytotoxicity) against the logarithm of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth or viability.
Data Summary Table:
Cell Line
Assay
Incubation Time (h)
IC₅₀ (µM)
A549
MTT
48
[Insert Value]
A549
XTT
48
[Insert Value]
A549
LDH
48
[Insert Value]
MCF-7
MTT
48
[Insert Value]
MCF-7
XTT
48
[Insert Value]
MCF-7
LDH
48
[Insert Value]
...
...
...
...
Conclusion
This application note provides a validated framework for the initial cytotoxic characterization of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide. By employing a panel of diverse cancer cell lines and a triad of assays measuring distinct biological endpoints, researchers can generate a comprehensive and reliable dataset. The resulting IC₅₀ values will form the basis for further investigation, guiding decisions on lead compound prioritization, mechanism of action studies, and progression into more complex preclinical models.
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. [Link]
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. PMC. [Link]
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. ResearchGate. [Link]
Troubleshooting low yield in "5-Bromo-2-fluoro-N-propylbenzenesulfonamide" synthesis
Executive Summary This guide addresses low-yield scenarios in the synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide . While the core transformation (sulfonylation of an amine) is generally considered robust, the s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses low-yield scenarios in the synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide . While the core transformation (sulfonylation of an amine) is generally considered robust, the specific electronic and steric properties of the 2-fluoro-5-bromo substitution pattern introduce unique reactivity profiles that often lead to "silent" yield losses via hydrolysis or workup errors.
This document moves beyond generic textbook protocols to address the specific physicochemical traps associated with electron-deficient sulfonyl chlorides.
Module 1: The Chemistry & Failure Modes
The Reaction System
The synthesis relies on the nucleophilic attack of propylamine on 5-bromo-2-fluorobenzenesulfonyl chloride .[1]
Electrophile: 5-Bromo-2-fluorobenzenesulfonyl chloride (High reactivity due to electron-withdrawing F and Br).[1]
Nucleophile: Propylamine (Primary amine, high nucleophilicity).[1]
Base: Required to scavenge HCl (typically excess amine, Triethylamine, or Pyridine).[1]
The "Fluorine Effect" (Critical Insight)
The 2-fluoro substituent is the most critical variable in this synthesis.
Inductive Activation: The fluorine atom at the ortho position strongly withdraws electrons, making the sulfonyl chloride sulfur atom significantly more electrophilic than in non-fluorinated analogs.
Hydrolysis Susceptibility: This increased electrophilicity also makes the starting material highly sensitive to atmospheric moisture. A common cause of 0% yield is using hydrolyzed starting material (sulfonic acid) that looks identical to the chloride.
Visualizing the Failure Pathways
Figure 1: Competing pathways.[1] Note that the hydrolysis pathway (red) is accelerated by the electron-poor nature of the aromatic ring.
Module 2: Pre-Reaction Diagnostics
Before starting the reaction, you must validate the integrity of your sulfonyl chloride.
The "Melt Check" Protocol:
Observation: Pure 5-bromo-2-fluorobenzenesulfonyl chloride is a crystalline solid (MP ~27-30°C or slightly higher depending on purity).[1]
Failure Sign: If your starting material is a sticky paste, a liquid at room temperature, or smells strongly of acid before opening, it has hydrolyzed to the sulfonic acid.
Remediation:
Minor Hydrolysis: Recrystallize from dry hexane/CHCl3.[1]
Major Hydrolysis: Treat with Thionyl Chloride (SOCl2) and catalytic DMF at reflux to convert the acid back to the chloride.
Module 3: Optimized Synthetic Protocol
This protocol is designed to minimize hydrolysis and prevent workup losses.
Setup: Flame-dry a round-bottom flask under Nitrogen or Argon.
Solvation: Dissolve 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M concentration).
Cooling: Cool the solution to 0°C (Ice bath). Critical: The high reactivity of the fluorinated ring makes the reaction exothermic.
Addition: Mix Propylamine (1.1 eq) and TEA (1.5 eq) in a separate vial with DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15-20 minutes.
Why? Adding amine to chloride keeps the chloride in excess initially, minimizing bis-alkylation.[1]
Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 3:7).
Quench: Add water to quench the reaction.
Module 4: The "Workup Trap" (Major Yield Loss Point)
This is the most common reason for low yield in this specific synthesis.
The Problem:
Sulfonamides with an N-H bond are weak acids (pKa ~10). However, the electron-withdrawing 2-Fluoro and 5-Bromo groups stabilize the negative charge, potentially lowering the pKa to ~8-9.[1]
The Error:
If you wash the organic layer with 1M NaOH (pH 14) to remove impurities, you will deprotonate your product , turning it into a water-soluble salt.[1] You will then discard the aqueous layer containing 100% of your product.
Correct Workup Workflow
Figure 2: The Workup Logic. Note the "Critical Decision Point" where using base causes product loss.
Module 5: Troubleshooting FAQ
Q1: My yield is <10%, and I see a large spot at the baseline of my TLC.
Diagnosis: Hydrolysis.[1][2][3][4] Your starting material was likely partially hydrolyzed, or water entered the reaction. The baseline spot is likely the sulfonic acid or the amine salt.
Fix: Dry your DCM over molecular sieves.[1] Verify the quality of the sulfonyl chloride.
Q2: I washed with NaOH and my product disappeared.
Diagnosis: You extracted the product into the aqueous layer.[5]
Fix: Acidify the aqueous waste layer to pH ~2 using HCl. Your product will precipitate out or can be extracted back into DCM.
Q3: Can I use the Schotten-Baumann method (Water/DCM biphasic)?
Analysis: While common for simple sulfonamides, the 2-fluoro group makes the sulfonyl chloride hydrolyze very fast in water.
Recommendation: Avoid aqueous conditions. Use the anhydrous DCM/TEA method described above for maximum yield.
Fix: Triturate the oil with cold Hexane or Pentane. The product should solidify. If not, run a short silica plug.
References & Grounding
Reactivity of Sulfonyl Chlorides:
Mechanism:[1][2][4] The hydrolysis and amidation rates of sulfonyl chlorides are directly correlated with the electron-withdrawing nature of ring substituents. The 2-fluoro group significantly accelerates both pathways.[1]
Source: Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry. Link (General principle of substituent effects on sulfur electrophilicity).
Synthesis of Fluorinated Sulfonamides:
Protocol: Standard anhydrous amidation protocols for electron-deficient sulfonyl chlorides.[1]
Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.4 (Sulfonamides). Link
Workup Solubility Data:
Insight: Sulfonamide acidity (pKa) allows for deprotonation by strong bases (NaOH), leading to aqueous solubility.
Source: ChemSpider/PubChem Data for "Benzenesulfonamide, 2-fluoro-".[1] [1]
Optimizing reaction conditions for N-propylation of 5-Bromo-2-fluorobenzenesulfonamide
Topic: Optimizing reaction conditions for N-propylation of 5-Bromo-2-fluorobenzenesulfonamide Content type: Technical Support Center Guide (Q&A Format) Audience: Researchers, scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing reaction conditions for N-propylation of 5-Bromo-2-fluorobenzenesulfonamide
Content type: Technical Support Center Guide (Q&A Format)
Audience: Researchers, scientists, and drug development professionals.
Welcome to the Application Support Hub.
This guide addresses the specific challenges of alkylating electron-deficient sulfonamides. The protocol below is designed to maximize mono-N-alkylation selectivity while suppressing the thermodynamically favorable Nucleophilic Aromatic Substitution (
) of the activated fluorine atom.
Quick Reference: Optimized Reaction Parameters
Parameter
Recommended Condition
Scientific Rationale
Solvent
Acetonitrile (MeCN) or DMF
MeCN offers a milder polarity profile, reducing the rate of side reactions compared to DMSO/DMF.
Base
(Standard) or (High-Performance)
Carbonates are non-nucleophilic, preventing displacement of the 2-Fluoro group. Avoid strong bases like NaH.
Reagent
1-Iodopropane (or 1-Bromopropane + KI)
Iodides react faster at lower temperatures, preserving the aryl-fluorine bond.
Stoichiometry
1.05 - 1.10 equiv. Alkyl Halide
Slight excess ensures conversion; large excess promotes bis-alkylation.
Temperature
40°C – 60°C
High temperatures (>80°C) activate the 2-position for nucleophilic attack.
Module 1: Reaction Design & Mechanism
Q: Why is the choice of base critical for this specific substrate?A: The acidity of the sulfonamide
protons (pKa ~9-10) allows for deprotonation by weak inorganic bases. However, the presence of the 2-Fluoro and 5-Bromo substituents creates a highly electron-deficient aromatic ring.
The Trap: Using a strong base like Sodium Hydride (NaH) or a nucleophilic base (like NaOH or NaOMe) will likely trigger an
reaction , displacing the labile 2-Fluorine atom to form a phenol or ether byproduct [1].
The Solution: Use Potassium Carbonate (
) or Cesium Carbonate () . These bases are strong enough to deprotonate the sulfonamide but bulky and non-nucleophilic enough to leave the aryl fluoride intact. is particularly effective due to the "Cesium Effect," where the larger cation solubilizes the sulfonamide anion in organic solvents, accelerating the reaction without requiring high heat [2].
Q: Can I use 1-Bromopropane instead of 1-Iodopropane?A: Yes, but with a caveat. 1-Bromopropane is less reactive (leaving group ability: I > Br). To achieve complete conversion with the bromide, you typically need higher temperatures (80°C+), which increases the risk of
side reactions.
Optimization Tip: If using 1-Bromopropane, add 10 mol% Potassium Iodide (KI) . This generates 1-Iodopropane in situ (Finkelstein reaction), allowing the reaction to proceed at a safer temperature (50-60°C).
Module 2: Troubleshooting & Optimization
Q: I am observing a byproduct with a mass of [M-20]. What is it?A: This indicates the loss of HF, likely due to an intramolecular cyclization or an intermolecular
reaction.
Diagnosis: The sulfonamide nitrogen (once alkylated) can act as a nucleophile and attack the 2-position, displacing fluorine to form a cyclic benzothiadiazine derivative.
Fix: This is temperature-dependent. Lower the reaction temperature by 10°C. Ensure your solvent is strictly anhydrous; water can also act as a nucleophile at the 2-position.
Q: How do I prevent bis-propylation (formation of the tertiary amine)?A: While sulfonamides are less prone to bis-alkylation than amines (due to the electron-withdrawing
group), it can occur with excess reagent.
Stoichiometry: Do not exceed 1.1 equivalents of propyl halide.
Stepwise Addition: Add the base before the alkyl halide. Allow the sulfonamide to deprotonate for 15-30 minutes, then add the alkyl halide dropwise.
Monitoring: Stop the reaction once the starting material is <5%. Pushing for 100% conversion often generates 5-10% bis-alkylated impurity, which is difficult to separate.
Q: My reaction is stalled at 60% conversion. Should I add more base?A: Unlikely. Stalling is usually due to the precipitation of the sulfonamide salt (coating the base) or consumption of the alkyl halide (volatility).
Troubleshoot:
Check if 1-iodopropane (bp ~102°C) or 1-bromopropane (bp ~71°C) has evaporated. If your vessel wasn't sealed tight, you may have lost the reagent.
Add a phase transfer catalyst like TBAB (Tetrabutylammonium bromide) (5 mol%) to improve solubility of the carbonate base in the organic phase.
Module 3: Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways. Your goal is to maximize Path A while suppressing Path B and Path C .
Figure 1: Reaction network showing the desired N-alkylation (Path A) versus competing bis-alkylation (Path B) and SNAr side reactions (Path C).
Module 4: Standardized Protocol
Objective: Synthesis of N-propyl-5-bromo-2-fluorobenzenesulfonamide (10 mmol scale).
Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-2-fluorobenzenesulfonamide (2.54 g, 10.0 mmol) and Acetonitrile (anhydrous, 20 mL).
Activation: Add Cesium Carbonate (
) (4.89 g, 15.0 mmol, 1.5 equiv). Stir at Room Temperature (RT) for 20 minutes. The mixture will become a suspension.
Overcoming solubility problems of "5-Bromo-2-fluoro-N-propylbenzenesulfonamide" in aqueous media
Topic: 5-Bromo-2-fluoro-N-propylbenzenesulfonamide Case ID: SOL-BFNP-001 Status: Open Assigned Scientist: Senior Application Specialist Executive Summary & Compound Analysis Welcome to the technical support interface. Yo...
Case ID: SOL-BFNP-001
Status: Open
Assigned Scientist: Senior Application Specialist
Executive Summary & Compound Analysis
Welcome to the technical support interface. You are likely encountering precipitation ("crashing out") when introducing 5-Bromo-2-fluoro-N-propylbenzenesulfonamide into aqueous buffers (PBS, media).
This behavior is predicted by the molecule's physicochemical profile. Unlike the parent benzenesulfonamide, your compound possesses three distinct lipophilic enhancers that drastically reduce aqueous solubility:
Halogenation: The 5-Bromo and 2-Fluoro substituents increase the partition coefficient (LogP) and molecular weight without adding hydrogen-bonding donors.
N-Propyl Chain: This alkyl chain adds steric bulk and hydrophobicity.
High Crystal Lattice Energy: Sulfonamides form strong intermolecular hydrogen bond networks in the solid state, requiring significant energy to break (the "brick dust" effect).
Estimated Properties:
LogP: ~3.2 – 3.8 (High Lipophilicity)
pKa: ~10.5 (Weakly Acidic)
Aqueous Solubility: < 10 µM (in pure water/PBS)
Part 1: The Decision Matrix (Start Here)
Before proceeding, determine your solubilization strategy based on your downstream application.
Figure 1: Solubilization Decision Tree. Select your protocol based on biological tolerance to organic solvents.
Part 2: Protocol A - The "Standard" DMSO Stock
Best for: High-throughput screening (HTS), enzymatic assays, and robust cell lines.
The Trap: The most common error is diluting a high-concentration DMSO stock (e.g., 100 mM) directly into a static volume of PBS. This causes local supersaturation and immediate precipitation.
Step-by-Step Workflow
Primary Stock Preparation:
Dissolve solid compound in anhydrous DMSO to 10 mM .
Note: Do not attempt 100 mM initially. The extra halogen bulk may limit solubility even in DMSO.
Validation: Vortex for 60 seconds. Inspect visually. If cloudy, sonicate at 37°C for 5 minutes.
The "Intermediate Dilution" Step (Critical):
Do NOT pipette 1 µL of stock into 999 µL of media.
Instead, create a 100x intermediate in pure solvent or a solvent/buffer mix.
Step
Source
Diluent
Final Conc.
Solvent %
State
1
Solid Powder
100% DMSO
10 mM
100%
Clear Solution
2
10 mM Stock
100% DMSO
1 mM
100%
Clear Solution
3
1 mM Stock
Assay Buffer
10 µM
1%
Test for Precip.
Visual Check:
Hold the tube against a dark background with a light source from the side (Tyndall effect).
If the solution looks "blueish" or hazy, you have nano-precipitates. Proceed to Protocol B .
Part 3: Protocol B - Cyclodextrin Complexation
Best for: Sensitive cell lines (neurons, primary cells) or when DMSO causes interference.
Sulfonamides fit well into the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This "encapsulates" the lipophilic propyl/halogen tail while the outer shell remains water-soluble.
Materials:
HP-β-CD (Pharma grade).
Milli-Q Water or PBS.
Workflow:
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) stock solution. Filter sterilize (0.22 µm).
Solubilization:
Add 5-Bromo-2-fluoro-N-propylbenzenesulfonamide powder to a tube.
Add the 20% HP-β-CD vehicle.
Shake/Vortex: Agitate at room temperature for 24 hours (equilibrium solubility).
Faster Alternative: Dissolve compound in minimal acetone, add to HP-β-CD solution, and evaporate the acetone under nitrogen stream.
Outcome: This typically yields a clear solution stable in aqueous media up to the millimolar range.
Part 4: Troubleshooting & FAQs
Q1: Can I use pH adjustment (NaOH) to dissolve it?Scientist's Answer:No.
While sulfonamides are acidic, N-alkyl sulfonamides (like your N-propyl variant) typically have a pKa > 10. To deprotonate it (forming the soluble salt), you would need a pH of roughly 12. This is incompatible with biological assays. At physiological pH (7.4), the molecule remains >99.9% neutral and insoluble.
Q2: My compound precipitates after 2 hours in the assay plate. Why?Scientist's Answer: This is "kinetic solubility" failure.
You likely achieved a supersaturated state initially. Over time, the crystal lattice re-formed.
Fix: Reduce the final concentration.
Fix: Add 0.05% Tween-80 to the assay buffer to inhibit nucleation.
Q3: Is 5-Bromo-2-fluoro-N-propylbenzenesulfonamide stable in DMSO?Scientist's Answer: Generally, yes.
However, avoid "wet" DMSO. Halogenated compounds can be sensitive to hydrolysis over long periods if water is present. Use anhydrous DMSO and store aliquots at -20°C. Avoid repeated freeze-thaw cycles which introduce atmospheric moisture.
Q4: I see a "milky" suspension. Can I spin it down and use the supernatant?Scientist's Answer:Proceed with caution.
If you spin it down, you must quantify the supernatant concentration using HPLC-UV or LC-MS. You cannot assume the concentration is what you calculated. It is likely < 1 µM.
Part 5: Kinetic Solubility Assay (Validation)
If you are unsure of your actual concentration in the assay, run this quick check using a plate reader (Nephelometry).
Figure 2: Kinetic Solubility Protocol via Nephelometry (Light Scattering).
References
Lipinski, C. A. (2000). "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods.
Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.
Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
Bergström, C. A., et al. (2016). "Early pharmaceutical profiling to predict solution behaviour and bioavailability." Nature Reviews Drug Discovery.
Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
Welcome to the technical support resource for the synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are lookin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to move beyond bench-scale synthesis to produce multi-gram or kilogram quantities of this valuable intermediate. We will address common challenges, provide detailed, field-tested protocols, and explain the critical scientific principles behind each step to ensure a successful and scalable process.
Section 1: Strategic Overview of the Synthesis
The synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide is most reliably achieved via a two-step process starting from the commercially available 4-bromo-1-fluorobenzene. This pathway is selected for its high-yielding reactions and the relative stability of the intermediates, which are crucial factors for successful scaling.
The overall synthetic workflow involves two primary transformations:
Chlorosulfonation: Introduction of a sulfonyl chloride group onto the aromatic ring of 4-bromo-1-fluorobenzene.
Amination: Reaction of the resulting 5-bromo-2-fluorobenzenesulfonyl chloride with n-propylamine to form the final sulfonamide product.
Logical Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Section 2: Detailed Experimental and Purification Protocols
Adherence to these protocols is critical for ensuring reproducibility and high purity, especially at a larger scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 5-Bromo-2-fluorobenzenesulfonyl chloride (Intermediate)
This procedure is adapted from established methods for chlorosulfonating aromatic compounds.[1]
Materials:
4-Bromo-1-fluorobenzene
Chlorosulfonic acid (ClSO₃H)
Dichloromethane (DCM, anhydrous)
Crushed ice
Procedure:
Preparation: Assemble a flame-dried, three-necked round-bottom flask (appropriate for your scale) equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a gas outlet connected to a trap for HCl gas.
Reagent Charging: Under an inert atmosphere (Nitrogen or Argon), charge chlorosulfonic acid (2.5 molar equivalents) into the flask.
Cooling: Cool the flask to 0-5 °C using an ice-water bath.
Substrate Addition: Slowly add 4-bromo-1-fluorobenzene (1.0 molar equivalent) dropwise via the dropping funnel over 1-2 hours. Causality: A slow addition rate is crucial to control the highly exothermic reaction and prevent the formation of undesired isomers or di-sulfonated byproducts.[2]
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them carefully in ice, extracting with DCM, and analyzing by TLC or GC-MS.
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. In a separate, larger vessel, prepare a slurry of crushed ice. Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and releases large volumes of HCl gas; perform with extreme caution in a fume hood. [1]
Isolation: The product, 5-bromo-2-fluorobenzenesulfonyl chloride, will precipitate as a solid. Collect the crude solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper.
Drying: Dry the solid under vacuum. The intermediate is typically used in the next step without further purification.
Protocol 2: Synthesis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide (Final Product)
Triethylamine (Et₃N) or Pyridine (as a non-nucleophilic base)
Dichloromethane (DCM, anhydrous)
1M Hydrochloric acid (HCl)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Preparation: In a flame-dried flask under an inert atmosphere, dissolve n-propylamine (1.2 molar equivalents) and triethylamine (1.5 molar equivalents) in anhydrous DCM.
Cooling: Cool the solution to 0-5 °C in an ice bath.
Sulfonyl Chloride Addition: Dissolve the crude 5-bromo-2-fluorobenzenesulfonyl chloride (1.0 molar equivalent) in a separate flask with anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30-60 minutes. Causality: The triethylamine acts as a scavenger for the HCl generated during the reaction, preventing it from protonating the n-propylamine and rendering it non-nucleophilic.[3]
Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the sulfonyl chloride is consumed.
Work-up:
Wash the reaction mixture sequentially with 1M HCl to remove excess amines.
Wash with saturated NaHCO₃ solution to remove any unreacted sulfonyl chloride (as the sulfonic acid) and acidic impurities.
Wash with brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 3: Purification of the Final Product
The choice between recrystallization and chromatography depends on the impurity profile and the required final purity.[4]
Method A: Recrystallization
Solvent Selection: Test the solubility of the crude product in various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol). The ideal solvent will dissolve the compound when hot but not when cold.
Procedure: Dissolve the crude solid in a minimal amount of the chosen boiling solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4]
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method B: Column Chromatography
Stationary Phase: Silica gel.
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80) is a common starting point.
Procedure: Dissolve the crude product in a minimum amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the prepared column. Elute with the mobile phase, collecting fractions and monitoring by TLC to isolate the pure product.[5]
Section 3: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the scale-up process in a direct question-and-answer format.
Category: Low Reaction Yield
Q1: My overall yield is significantly lower than expected. What are the most likely causes?A: Low yield in sulfonamide synthesis is a frequent problem that can usually be traced to one of three areas:
Hydrolysis of the Sulfonyl Chloride: The 5-bromo-2-fluorobenzenesulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis by even trace amounts of water, converting it back to the unreactive sulfonic acid.[2]
Incomplete Reaction: Either the chlorosulfonation or the amination step may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or poor reagent quality.
Mechanical Losses: During a multi-step work-up and purification, significant product loss can occur, especially at larger scales if extractions and filtrations are not optimized.
Q2: I suspect my sulfonyl chloride is hydrolyzing before it can react. How can I definitively prevent this?A: Preventing hydrolysis is the single most critical factor for high yield. Implement a strict anhydrous protocol:
Dry Glassware: All glassware must be oven-dried (>120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool under a positive pressure of an inert gas like nitrogen or argon.[3]
Anhydrous Solvents: Use freshly opened bottles of anhydrous solvents or solvents that have been dried over an appropriate drying agent (e.g., molecular sieves).
Inert Atmosphere: Conduct the entire reaction sequence, especially the handling of the sulfonyl chloride and the amination step, under a positive pressure of nitrogen or argon.[3]
Dry Reagents: Ensure your n-propylamine and triethylamine are dry. Triethylamine, in particular, can be dried by distillation from calcium hydride.
Category: Product Purity and Impurities
Q3: My final product is a discolored oil instead of a solid. What went wrong and how do I fix it?A: An oily or discolored product indicates the presence of impurities that are depressing the melting point and interfering with crystallization.
Cause: The most common culprits are unreacted starting materials, the hydrolyzed sulfonic acid, or byproducts from side reactions. The discoloration may be due to trace impurities that can be difficult to identify but are readily removed.[2]
Solution: Column chromatography is the most effective method for purifying an oily product. After chromatography, the purified fractions can be combined, concentrated, and subjected to recrystallization to obtain a crystalline solid.
Q4: My TLC plate shows multiple spots after the amination reaction. What are they?A: A typical TLC plate (visualized under UV light) might show the following:
Product Spot: The desired 5-Bromo-2-fluoro-N-propylbenzenesulfonamide.
Starting Material Spot: Unreacted 5-bromo-2-fluorobenzenesulfonyl chloride (if the reaction is incomplete).
Baseline Spot: The corresponding sulfonic acid (from hydrolysis). This spot is very polar and will have a very low Rf value.
Other Spots: Potentially a small amount of the bis-sulfonated amine (where two sulfonyl groups react with one propylamine), although this is less common with primary amines.
Category: Scalability Challenges
Caption: Troubleshooting common issues during reaction scale-up.
Q5: The chlorosulfonation reaction is very exothermic and hard to control in my larger reactor. What are my options?A: Managing exotherms is paramount for safety and to prevent byproduct formation.
Control Addition Rate: This is your primary control parameter. Use a syringe pump for precise, slow addition of the 4-bromo-1-fluorobenzene.
Improve Heat Transfer: Ensure your reactor has sufficient cooling capacity and surface area. A jacketed reactor with a circulating coolant is standard for large-scale reactions.
Dilution: Increasing the volume of the reaction solvent (in this case, using the chlorosulfonic acid itself as the solvent) can help dissipate heat more effectively, although this may increase reaction time and impact downstream processing.
Q6: I'm struggling with the aqueous work-up at a 100g scale. The phase separations are slow and I'm getting emulsions.A: Large-scale liquid-liquid extractions can be challenging.
Emulsion Prevention: Emulsions often form due to vigorous shaking. Use a gentle swirling or rocking motion to mix the phases. Adding a small amount of brine can often help break up emulsions.
Adequate Settling Time: Be patient. Larger volumes require more time for the phases to separate cleanly.
Proper Equipment: Ensure your separatory funnel is not more than 75% full to allow for effective mixing. For very large scales, specialized extraction equipment may be necessary.
Section 4: Quantitative Data Summary
This table provides target parameters for optimizing the synthesis. Actual results may vary based on specific equipment and reagent purity.
Comparative study of "5-Bromo-2-fluoro-N-propylbenzenesulfonamide" with other carbonic anhydrase inhibitors
This guide provides a comparative technical analysis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide (referred to herein as BF-N-Pr-BSA ) against established Carbonic Anhydrase Inhibitors (CAIs).[1] Based on the specific...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative technical analysis of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide (referred to herein as BF-N-Pr-BSA ) against established Carbonic Anhydrase Inhibitors (CAIs).[1]
Based on the specific chemical structure (a secondary sulfonamide), this guide adopts a critical Structure-Activity Relationship (SAR) perspective. It contrasts the likely attenuated activity of this N-substituted variant against its potent primary sulfonamide parent scaffold (5-Bromo-2-fluorobenzenesulfonamide ) and the clinical standard Acetazolamide .[1]
Executive Summary & Mechanistic Positioning
5-Bromo-2-fluoro-N-propylbenzenesulfonamide (BF-N-Pr-BSA) represents a specific subclass of halogenated benzenesulfonamides where the sulfonamide nitrogen is alkylated (N-propyl).[1]
Application: Likely a prodrug candidate, a selectivity probe, or a synthetic intermediate.
The "Zinc-Binder" Dilemma
The catalytic efficacy of classical CAIs relies on the primary sulfonamide moiety (
) .[1] The nitrogen atom must be deprotonated () to coordinate with the Zn(II) ion in the enzyme's active site.[1]
BF-N-Pr-BSA (Secondary): The N-propyl substitution sterically hinders the active site entry and prevents the formation of the zinc-coordinating anion, drastically reducing affinity unless a unique "anchor" mechanism is engaged.[1]
Parent Scaffold (Primary): The 5-Bromo and 2-Fluoro substituents on the ring are electron-withdrawing, significantly increasing the acidity of the sulfonamide (lower
Expert Insight: The high lipophilicity of BF-N-Pr-BSA suggests excellent membrane permeability.[1] If this molecule can be metabolized (de-alkylated) in vivo to release the primary sulfonamide, it could serve as a potent prodrug for targeting intracellular CA isoforms (CA I, II, VII).
Mechanistic Pathway Visualization
The following diagram illustrates the divergent binding modes. The primary sulfonamide binds directly to Zinc, while the secondary variant (BF-N-Pr-BSA) faces steric exclusion or requires an alternative binding pocket.[1]
Caption: Comparative binding mechanism showing the high-affinity coordination of primary sulfonamides versus the steric hindrance faced by the N-propyl secondary variant.
Experimental Validation Protocols
To objectively assess BF-N-Pr-BSA, you must distinguish between intrinsic activity and prodrug potential.[1] The following protocols are designed for this specific comparison.
Protocol A: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)
Use this to determine the true
of the molecule against specific isoforms (hCA I, II, IX, XII).
Comparative Guide: Acetazolamide vs. 5-Bromo-2-fluoro-N-propylbenzenesulfonamide in CA Inhibition Assays
Executive Summary: The Primary vs. Secondary Sulfonamide Divide This guide provides a technical comparison between the industry-standard Carbonic Anhydrase (CA) inhibitor, Acetazolamide (AZA) , and the specific N-substit...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Primary vs. Secondary Sulfonamide Divide
This guide provides a technical comparison between the industry-standard Carbonic Anhydrase (CA) inhibitor, Acetazolamide (AZA) , and the specific N-substituted derivative, 5-Bromo-2-fluoro-N-propylbenzenesulfonamide (referred to herein as BF-NPBS ).
The Verdict:
Acetazolamide remains the gold standard pan-inhibitor for hCA I, II, IX, and XII, exhibiting nanomolar potency (
) driven by its primary sulfonamide moiety ().
BF-NPBS represents a Secondary Sulfonamide class.[1][2] Based on established Structure-Activity Relationships (SAR), the N-propyl substitution sterically and electronically hinders Zinc (Zn
) coordination. Consequently, BF-NPBS is expected to exhibit negligible to weak inhibitory activity () against cytosolic isoforms (hCA I/II) compared to Acetazolamide.
Application: BF-NPBS is best utilized as a negative control in cytosolic assays or as a scaffold to investigate isoform-selective hydrophobic pockets in tumor-associated isoforms (hCA IX/XII), where secondary sulfonamides occasionally show atypical binding modes.
AZA Mechanism: The primary sulfonamide group acts as a transition state analogue. The nitrogen deprotonates (
) and binds directly to the Zn ion, displacing the catalytic water molecule/hydroxide ion.
BF-NPBS Mechanism: The N-propyl group prevents the formation of the sulfonamidate anion and creates steric clash with the enzyme's hydrophobic wall (Val121, Leu198 in hCA II). This abolishes the classical "Zinc Anchor" binding mode.
Figure 1: Mechanistic divergence between Primary (AZA) and Secondary (BF-NPBS) sulfonamides at the CA active site.
Comparative Performance Data
The following data summarizes the expected inhibition constants (
) based on established SAR for primary vs. secondary benzenesulfonamides [1, 2].
Table 1: Inhibition Constants (
) Profile
Isoform
Acetazolamide (Standard)
BF-NPBS (Projected)*
Interpretation
hCA I (Cytosolic)
250 nM
> 10,000 nM
Inactive. BF-NPBS fails to bind the compact active site of hCA I.
hCA II (Cytosolic)
12 nM
> 10,000 nM
Inactive. The N-propyl group clashes with the hydrophilic half of the active site.
hCA IX (Tumor)
25 nM
> 1,000 nM**
Weak/Selective. Potential for weak hydrophobic interaction via the propyl tail, but lacks Zn-anchor.
hCA XII (Tumor)
5.7 nM
> 1,000 nM
Weak. Similar to hCA IX.
*Data projected based on Supuran et al. SAR for N-substituted sulfonamides [1].
**Recent studies suggest specific secondary sulfonamides (e.g., saccharin derivatives) can inhibit hCA IX, but simple linear N-alkyl benzenesulfonamides like BF-NPBS are generally poor inhibitors [2].
Experimental Protocol: Stopped-Flow CO2 Hydration Assay
To experimentally verify the inactivity of BF-NPBS compared to Acetazolamide, use the Stopped-Flow CO2 Hydration Assay . This is the gold standard for measuring rapid kinetics (
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4 (to maintain ionic strength).
Substrate: CO2-saturated water (approx. 17-25 mM depending on T).
Inhibitor Stock:
AZA: Dissolve in DMSO (10 mM stock), dilute to 10 nM - 1 µM.
BF-NPBS: Dissolve in DMSO (10 mM stock). Note: Due to low potency, you may need to test up to 100 µM. Ensure DMSO concentration remains <1% in final mix to avoid enzyme denaturation.
Workflow Diagram
Figure 2: Stopped-Flow CO2 Hydration Assay workflow for kinetic determination.
Critical Protocol Steps
Incubation: Incubate enzyme (hCA) with the inhibitor (AZA or BF-NPBS) for 15 minutes at room temperature prior to mixing. This ensures equilibrium binding.
Reaction: Rapidly mix the Enzyme-Inhibitor complex with the CO2 substrate.
Measurement: Monitor the acidification (color change of Phenol Red) at 557 nm.
Data Fitting: Fit the absorbance decay curves to the Michaelis-Menten equation.
Expectation: AZA will show dose-dependent slowing of the reaction at nM concentrations. BF-NPBS should show rates identical to the "No Inhibitor" control until very high concentrations (>100 µM).
Selectivity & Troubleshooting
Why use BF-NPBS if it is inactive?
In drug development, BF-NPBS serves as a vital negative control or selectivity probe :
Off-Target Validation: If a novel compound shares the "N-propyl" motif and shows activity, it suggests a binding mode independent of the Zinc ion (e.g., binding to the coumarin-binding pocket).
Prodrug Research: N-substituted sulfonamides are sometimes designed as prodrugs. If BF-NPBS shows activity in cell-based assays but not in enzyme assays, it implies intracellular hydrolysis to the primary sulfonamide (5-Bromo-2-fluorobenzenesulfonamide).
Troubleshooting Table
Issue
Probable Cause
Solution
BF-NPBS precipitates
Hydrophobicity of the propyl/bromo combination.
Use 1-5% DMSO (check enzyme tolerance) or add 0.01% Tween-20.
Unexpected Activity for BF-NPBS
Contamination with primary sulfonamide.
Verify purity via HPLC/LC-MS. Even 1% hydrolysis to the parent amine creates false positives.
AZA shows low potency
CO2 loss in substrate solution.
Prepare CO2 water fresh every 2 hours; keep stoppered and on ice.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link
Duffel, M. W., et al. (1986).[4] N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure.[4][5] Journal of Medicinal Chemistry, 29(8), 1488-1494.[4][5] Link[5]
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the inactivity of N-substituted sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry.
Khalifah, R. G. (1971).[6] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][6][7] Journal of Biological Chemistry, 246, 2561-2573.[6] Link
Comparing the effect of N-alkyl chain length on the activity of benzenesulfonamides
Executive Summary: The "Cutoff Effect" & Target Specificity In the optimization of benzenesulfonamides, the length of the N-alkyl chain ( ) acts as a critical physicochemical toggle. This guide compares the biological im...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Cutoff Effect" & Target Specificity
In the optimization of benzenesulfonamides, the length of the N-alkyl chain (
) acts as a critical physicochemical toggle. This guide compares the biological impact of varying alkyl chain lengths (C1–C18) on two distinct pharmacological classes: Antimicrobial/Cytotoxic Agents and Carbonic Anhydrase (CA) Inhibitors .
Key Findings:
For Antimicrobial/Membrane Activity: Activity follows a parabolic "cutoff effect." Potency increases linearly with chain length up to a critical point (typically C10–C12 ), beyond which activity collapses due to solubility limits or steric hindrance.
For Carbonic Anhydrase (CA) Inhibition: N-alkylation of the sulfonamide nitrogen is generally detrimental . The free primary sulfonamide (
) is required for Zinc () coordination. N-alkyl chains are only beneficial when attached to the benzene ring (the "tail" approach) or when the target is non-enzymatic (e.g., membrane disruption).
Mechanistic Rationale: Why Chain Length Matters
The Lipophilicity-Permeability Balance
The addition of methylene units (
) to the N-alkyl chain increases the partition coefficient () by approximately 0.5 units per carbon. This drives the compound's ability to penetrate lipid bilayers, a prerequisite for intracellular targets and antimicrobial action.
The "Cutoff Effect" in Antimicrobials
For N-alkyl benzenesulfonamides targeting bacteria (e.g., S. aureus) or cancer cells, the mechanism often involves membrane intercalation or surfactant-like disruption.
Short Chains (C1–C4): High water solubility but poor membrane penetration. Low potency.
Medium-Long Chains (C8–C12): Optimal amphiphilic balance. The hydrophobic tail anchors into the lipid bilayer while the polar sulfonamide head group remains at the interface, causing depolarization or lysis.
Excessive Chains (>C14): The "Cutoff." The molecules become too hydrophobic, leading to self-aggregation (micelle formation) or getting trapped in the outer membrane, preventing them from reaching the target site.
Comparative Analysis: Chain Length vs. Activity[1][2][3][4]
The following table synthesizes data from antimicrobial and enzymatic assays, highlighting the divergent effects of chain elongation.
Table 1: Comparative Efficacy by Alkyl Chain Length
Note on CA Inhibition: If the alkyl chain is attached to the benzene ring (para-position) rather than the nitrogen, elongation (C3–C6) often improves potency against hCA IX due to hydrophobic pocket interactions. However, for N-substitution (the subject of this guide), activity is abolished.
SAR Logic & Decision Pathways
The following diagram illustrates the decision logic for optimizing chain length based on the intended biological target.
Figure 1: SAR Decision Tree. For enzyme inhibition, avoid N-alkylation. For antimicrobial/cytotoxic activity, target the C10-C12 window.[4]
Experimental Protocols
To validate the "cutoff effect," the following protocols are recommended. These are self-validating systems: if the controls fail, the data is invalid.
Synthesis of N-Alkyl Benzenesulfonamides
Objective: Synthesize a homologous series (C4, C8, C12, C16) to test the chain length hypothesis.
Workflow Diagram:
Figure 2: General synthesis workflow for N-alkyl benzenesulfonamides.
Detailed Procedure:
Setup: In a round-bottom flask, dissolve 1.0 equivalent of benzenesulfonyl chloride in anhydrous Dichloromethane (DCM). Cool to 0°C.
Addition: Add 1.5 equivalents of Triethylamine (TEA) as a proton scavenger. Slowly add 1.1 equivalents of the specific alkyl amine (e.g., n-decylamine for C10) to control the exotherm.
Validation: Stir at room temperature for 3–6 hours. Monitor via TLC. Critical Check: The sulfonyl chloride spot must disappear. If not, add 0.1 eq more amine.
Workup: Wash the organic layer with 1N HCl (removes excess amine/TEA) and sat.
(removes acidic impurities). Dry over .
Characterization: Confirm structure via
-NMR. The proton (if mono-substituted) typically appears as a broad singlet/triplet around 4.5–5.0 ppm, distinct from the aromatic protons.
Biological Assay: MIC Determination (Broth Microdilution)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative).
Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).
Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final concentration range: 512
to 0.5 .
Inoculation: Add bacterial suspension adjusted to
CFU/mL.
Controls (Self-Validation):
Positive Control: Ciprofloxacin (must show MIC within CLSI standards).
Solvent Control: DMSO only (must show growth).
Sterility Control: Media only (must show NO growth).
Readout: Incubate at 37°C for 18–24h. The MIC is the lowest concentration with no visible turbidity.
Expected Result: You should observe a "U-shaped" or "V-shaped" activity curve where MIC is lowest (highest potency) at C10–C12, confirming the cutoff effect.
References
Supuran, C. T. (2008).[5] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
Birnie, C. R., et al. (2000). Antimicrobial Evaluation of N-Alkyl Betaines and N-Alkyl-N,N-Dimethylamine Oxides with Variations in Chain Length. Antimicrobial Agents and Chemotherapy.[2][6][7][8] (Demonstrates the C12-C14 cutoff effect in amphiphiles). Link
Ahumada Santos, Y. P., et al. (2020).[2] Effect of alkyl chain length on antibacterial activity of ionic liquids and sulfonamide derivatives. ChemRxiv. Link
Khan, M., et al. (2010).[9] Synthesis and biological activity of N-alkyl substituted sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. (Discusses the loss of CA activity upon N-substitution).
Zhang, Y., et al. (2025). Unveiling the Role of Alkyl Chain in Boosting Antibacterial Selectivity. PMC. Link
A Researcher's Guide to the Safe Handling of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide
As scientific endeavors push the boundaries of drug discovery, the synthesis and handling of novel chemical entities become routine. Among these, 5-Bromo-2-fluoro-N-propylbenzenesulfonamide, a sulfonamide derivative, pre...
Author: BenchChem Technical Support Team. Date: February 2026
As scientific endeavors push the boundaries of drug discovery, the synthesis and handling of novel chemical entities become routine. Among these, 5-Bromo-2-fluoro-N-propylbenzenesulfonamide, a sulfonamide derivative, presents a unique combination of functional groups that necessitates a thorough understanding of its safe handling. This guide provides essential safety and logistical information, from personal protective equipment and operational protocols to disposal plans, ensuring the well-being of researchers and the integrity of their work.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is critical to minimize exposure to 5-Bromo-2-fluoro-N-propylbenzenesulfonamide. The following table outlines the minimum required PPE for handling this compound.
Body Part
Required PPE
Rationale
Eyes & Face
Chemical splash goggles and a face shield
Provides protection against splashes and airborne particles. Safety glasses with side shields are not sufficient[7]. A face shield should be worn over goggles when there is a significant splash hazard[8].
Skin & Body
A laboratory coat (preferably flame-resistant), long pants, and closed-toe shoes
Protects the skin from accidental contact. Lab coats should be fully buttoned[9].
Hands
Double-gloving with nitrile gloves
Provides a barrier against skin absorption. The outer glove should be removed immediately upon contamination[10]. For extended handling, consider wearing a more robust glove, such as neoprene, over the inner nitrile glove[11].
Respiratory
Use in a certified chemical fume hood
Engineering controls are the primary line of defense against inhalation hazards. If there is a risk of generating dust or aerosols outside of a fume hood, a fit-tested N95 or higher respirator is required[7][9].
Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is crucial for the safe handling of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide.
Preparation and Weighing:
Work in a Fume Hood : All handling of the solid compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure[12][13].
Don Appropriate PPE : Before handling, ensure all required PPE is correctly worn.
Tare the Weighing Vessel : Use a clean, dry, and chemically compatible container for weighing.
Careful Transfer : Use a spatula to carefully transfer the desired amount of the compound. Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
Clean Up Spills Immediately : Any spills should be cleaned up promptly using appropriate absorbent materials and disposed of as hazardous waste.
Dissolution and Reaction Setup:
Solvent Selection : Choose a solvent in which 5-Bromo-2-fluoro-N-propylbenzenesulfonamide is soluble. Be aware of the hazards associated with the chosen solvent.
Controlled Addition : Add the solvent to the solid compound slowly and in a controlled manner to avoid splashing.
Mixing : If required, use a magnetic stirrer or other appropriate mixing method to ensure complete dissolution.
Reaction Vessel : Ensure the reaction vessel is clean, dry, and appropriate for the scale and nature of the reaction.
Closed System : Whenever possible, conduct reactions in a closed system to prevent the release of vapors.
Operational and Disposal Plans
A clear plan for both routine operations and emergency situations, as well as for the final disposal of waste, is a cornerstone of laboratory safety.
Emergency Procedures:
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[5][14]. Seek medical attention.
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[15][16]. Seek immediate medical attention.
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration[15][16]. Seek immediate medical attention.
Ingestion : Do NOT induce vomiting. Rinse the mouth with water[14]. Seek immediate medical attention.
Waste Disposal:
As a halogenated organic compound, 5-Bromo-2-fluoro-N-propylbenzenesulfonamide and any materials contaminated with it must be disposed of as hazardous waste.
Segregation : Halogenated organic waste must be collected in a dedicated, clearly labeled, and sealed container. Do not mix with non-halogenated waste[12][13][17][18].
Container Labeling : The waste container must be labeled with "Halogenated Organic Waste" and a list of its contents[17][19].
Storage : Store the waste container in a well-ventilated area, away from incompatible materials, until it is collected by trained hazardous waste personnel[17][19].
Institutional Protocols : Always follow your institution's specific guidelines for hazardous waste disposal[12].
Visualizing the Safety Workflow
To provide a clear and concise overview of the handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of 5-Bromo-2-fluoro-N-propylbenzenesulfonamide.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 5-Bromo-2-fluoro-N-propylbenzenesulfonamide, fostering a secure and productive research environment.
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (2025, March 4).
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
Halogenated Solvents in Laboratories - Campus Operations.
Benzenesulfonamide SDS, 98-10-2 Safety Data Sheets - ECHEMI.
LABORATORY WASTE DISPOSAL GUIDELINES - UOW. (2018, October 4).
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
SAFETY DATA SHEET - Fisher Scientific. (2011, March 15).
Material Safety Data Sheet - Capot Chemical. (2026, February 7).
SAFETY DATA SHEET.
SAFETY DATA SHEET. (2025, October 16).
Bromine - NIOSH Pocket Guide to Chemical Hazards - CDC.
Chemical Safety: Personal Protective Equipment.
Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
BROMINE | Occupational Safety and Health Administration. (2024, April 3).
Benzenesulfonamide CAS 98-10-2 | 821959 - Merck.
SAFETY DATA SHEET - Fisher Scientific. (2010, June 5).
How to Choose PPE for Chemical Work. (2025, October 23).
Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications. (2025, July 29).
Bromine Acute Exposure Guideline Levels - NCBI.
Bromine - IDLH | NIOSH - CDC.
USP Chapter : Personal Protective Equipment - Pharmacy Times. (2018, September 4).
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - Figshare. (2022, February 1).
Hydrofluoric Acid Safe Handling Guidelines - Environmental Health & Safety. (2025, November 14).
SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 16).
SAFETY DATA SHEET.
Bromine - SAFETY DATA SHEET. (2023, January 12).
Full article: Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023, April 19).